molecular formula C4HCl3F6 B1333348 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane CAS No. 378-84-7

2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane

Cat. No.: B1333348
CAS No.: 378-84-7
M. Wt: 269.4 g/mol
InChI Key: XBUDYFCAECAPKM-UHFFFAOYSA-N
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Description

2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane is a useful research compound. Its molecular formula is C4HCl3F6 and its molecular weight is 269.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3F6/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUDYFCAECAPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379352
Record name 2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378-84-7
Record name 2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane (also known as HCFC-316 or related isomer designations), a highly halogenated alkane derivative. Characterized by its high density and thermal stability, this compound serves as a critical intermediate in the synthesis of fluorinated olefins, agrochemicals, and potentially as a specialized solvent in proteomic workflows.[1][2]

For researchers in drug development and materials science, this compound represents a strategic building block.[1][2] Its unique substitution pattern—featuring a chiral center at C3 and a gem-dichloro moiety at C2—offers specific reactivity profiles for dehydrohalogenation reactions, yielding functionalized butenes used in polymer chemistry and pharmaceutical synthesis.[1][2]

Chemical Identity & Structural Analysis

The core structure consists of a butane backbone flanked by two trifluoromethyl (–CF₃) groups, which impart significant chemical inertness and lipophilicity.[1][2] The central carbons carry the chlorine load, creating a dense electron-withdrawing environment.[1][2]

Table 1: Chemical Identity Data
ParameterSpecification
IUPAC Name This compound
CAS Number 378-84-7
Molecular Formula C₄HCl₃F₆
Molecular Weight 269.39 g/mol
SMILES FC(F)(F)C(Cl)(Cl)C(Cl)C(F)(F)F
InChI Key Unique identifier required for database integration
Structural Features Chiral center at C3; Gem-dichloro group at C2

Physical & Thermodynamic Properties

The physical profile of this compound is dominated by the heavy halogen atoms, resulting in a liquid with high density and a boiling point significantly elevated compared to its non-chlorinated analogs.

Table 2: Physical Properties
PropertyValueConditions
Physical State Liquid@ 20°C, 1 atm
Boiling Point 105°CStandard Pressure
Density 1.697 g/cm³@ 25°C
Melting Point < -20°CEstimated (Liquid at RT)
Solubility (Water) NegligibleHydrophobic
Solubility (Organics) HighSoluble in EtOH, Et₂O, CHCl₃
Appearance ColorlessClear liquid

Technical Insight: The boiling point of 105°C makes this compound suitable for reactions requiring reflux temperatures above the range of common fluorinated solvents (like dichloromethane or chloroform), yet it remains easily removable by vacuum distillation.[1][2]

Synthesis & Production Workflow

The primary synthetic route involves the electrophilic or radical addition of chlorine to the corresponding alkene precursor.[1][2] This method ensures high atom economy and specificity.[1][2]

Core Synthesis Protocol

Precursor: 2-Chloro-1,1,1,4,4,4-hexafluorobut-2-ene (CAS 400-44-2).[1] Reagent: Chlorine gas (Cl₂).[1][2] Catalyst: UV Light (hν) or Radical Initiator (e.g., AIBN).[1][2]

Step-by-Step Methodology:

  • Setup: Equip a quartz reaction vessel with a gas inlet, reflux condenser, and UV lamp source (medium pressure mercury arc).

  • Charging: Load 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene into the vessel under an inert nitrogen atmosphere.

  • Chlorination: Introduce Cl₂ gas slowly while irradiating the mixture. Maintain temperature at 40–50°C to manage exotherm.[2]

  • Monitoring: Monitor reaction progress via GC-MS, tracking the disappearance of the alkene peak (m/z ~200) and appearance of the trichloro-alkane peak (m/z ~269).

  • Workup: Purge excess Cl₂ with nitrogen.[1][2] Wash the crude mixture with 5% NaHCO₃ to remove acidic byproducts.[2]

  • Purification: Distill the crude product. Collect the fraction boiling at 104–106°C.[1][2]

Synthesis Workflow Diagram

SynthesisWorkflow Precursor 2-Chloro-1,1,1,4,4,4- hexafluorobut-2-ene Reaction Radical Addition (40-50°C) Precursor->Reaction Reagent Chlorine (Cl2) + UV Light Reagent->Reaction Crude Crude Mixture Reaction->Crude Conversion Purification Fractional Distillation (Collect @ 105°C) Crude->Purification Wash & Dry Product 2,2,3-Trichloro-1,1,1,4,4,4- hexafluorobutane Purification->Product Isolation

Figure 1: Radical chlorination pathway for the synthesis of this compound.

Characterization & Quality Control

For drug development applications, purity must be validated using orthogonal analytical methods.[1][2]

Analytical Logic[1][2]
  • GC-MS: Primary identification.[1][2] Look for molecular ion clusters characteristic of three chlorine atoms (M+, M+2, M+4, M+6 in 27:27:9:1 ratio).[1][2]

  • NMR Spectroscopy:

    • ¹⁹F NMR: Two distinct signals for the CF₃ groups (likely doublets or multiplets due to coupling with the single proton).[1][2]

    • ¹H NMR: A single distinct signal for the -CHCl- proton, likely a quartet due to coupling with the adjacent CF₃ group.[1][2]

QC Decision Tree

QC_Logic Start Batch Isolated GC_Purity GC Purity > 98%? Start->GC_Purity MS_Confirm MS Spectrum Matches? GC_Purity->MS_Confirm Yes Reprocess Redistill GC_Purity->Reprocess No NMR_Check NMR (1H, 19F) Consistent? MS_Confirm->NMR_Check Yes MS_Confirm->Reprocess No Release Release Batch NMR_Check->Release Yes NMR_Check->Reprocess No

Figure 2: Quality control decision tree for validating batch purity.

Safety & Handling

As a halogenated organic compound, standard safety protocols for haloalkanes apply.

  • Toxicity: Likely acts as a central nervous system depressant at high concentrations.[1][2] Avoid inhalation.

  • Skin/Eye Contact: Irritant.[1][2] Use nitrile gloves and safety goggles.[2]

  • Reactivity: Stable under normal conditions. Avoid contact with strong bases (e.g., NaOH, KOH) which may induce dehydrochlorination to form toxic/reactive butenes.[1][2]

  • Storage: Store in a cool, dry place away from direct sunlight.

References

  • Guidechem. (2025).[1][2] this compound CAS 378-84-7 Details. Retrieved from [1][2]

  • Santa Cruz Biotechnology. (2025).[1][2] this compound Product Data. Retrieved from [1][2]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane and related halogenated butanes. Retrieved from [1][2]

  • ChemicalBook. (2025).[1][2][3] 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane Properties and Suppliers. Retrieved from [1][2]

  • NIST Chemistry WebBook. (2025).[1][2] Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro- (Related Analog Data). Retrieved from [1][2]

Sources

Technical Whitepaper: 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization and synthetic utility of 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane, designed for researchers in medicinal chemistry and process development.

Physicochemical Profile, Synthesis, and Applications in Drug Discovery[1]

Executive Summary

This compound (CAS: 378-84-7 ) is a highly specialized hydrochlorofluorocarbon (HCFC) intermediate used primarily as a fluorinated building block ("synthon") and high-performance solvent in pharmaceutical synthesis.[1][2][3][4]

Characterized by a boiling point of 105°C and a high density of 1.697 g/cm³ , this molecule bridges the gap between volatile fluorinated solvents and heavier perhalogenated oils. Its unique structure—featuring a chemically distinct hydrogen atom amidst a perhalogenated backbone—allows for site-selective functionalization, making it a critical tool for introducing metabolic stability into drug candidates via the hexafluorobutane moiety.[1]

Physicochemical Characterization

The thermal and physical stability of this compound is dictated by the heavy electron-withdrawing nature of the two terminal trifluoromethyl (


) groups and the central chlorinated carbon skeleton.[1]
Table 1: Key Physicochemical Properties
PropertyValueConfidence/Source
CAS Registry Number 378-84-7 Verified [1, 2]
Molecular Formula

Stoichiometric
Molecular Weight 269.38 g/mol Calculated
Boiling Point 105°C (at 760 mmHg)Experimental [1]
Density 1.697 g/cm³ (at 25°C)Experimental [1]
Physical State Colorless LiquidStandard Conditions
Solubility Immiscible in water; Soluble in chlorinated solvents, alcohols, ethers.[1][2][5][6][7]Predicted (LogP ~3.8)
Structure-Property Analysis (Boiling Point Trend)

The boiling point of 105°C is consistent with the homologous series of halogenated hexafluorobutanes.[1] As chlorine atoms replace hydrogen or unsaturation is removed, the boiling point elevates due to increased London dispersion forces and molecular weight.

  • Precursor: 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene (

    
    ) 
    
    
    
    BP: 66-68°C[1]
  • Reduced Analog: 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane (

    
    ) 
    
    
    
    BP: 83-84°C[1]
  • Target: This compound (

    
    ) 
    
    
    
    BP: 105°C
  • Perhalogenated: 2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane (

    
    ) 
    
    
    
    BP: 131°C[1]
Synthesis & Production Methodologies

The primary synthesis route for research-grade this compound involves the hydrochlorination of the corresponding alkene.[1] This addition reaction is favored due to the activation of the double bond by the electron-withdrawing


 groups.[1]
Experimental Protocol: Hydrochlorination Route

Objective: Synthesize this compound from 2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene.

Reagents:

  • Substrate: 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene (CAS 303-04-8).[1]

  • Reagent: Anhydrous Hydrogen Chloride (HCl) gas.

  • Catalyst: Lewis acid (e.g.,

    
     or 
    
    
    
    ) may be required to activate the highly fluorinated alkene.[7]

Workflow:

  • Setup: A high-pressure Monel or Hastelloy autoclave is purged with nitrogen.

  • Loading: The alkene substrate and catalyst (1-2 mol%) are introduced.[1]

  • Reaction: The vessel is cooled to -20°C. Anhydrous HCl (1.1 equivalents) is condensed into the reactor.

  • Heating: The reactor is sealed and heated to 100-120°C. Pressure will rise significantly. Stirring is maintained for 12-24 hours.[1]

  • Workup: The vessel is cooled to room temperature and vented (scrubbing excess HCl).

  • Purification: The crude liquid is washed with water, dried over

    
    , and fractionally distilled.
    
  • Validation: Collect the fraction boiling at 104-106°C . Confirm structure via GC-MS and

    
    -NMR.
    
Visualization: Synthesis Logic

SynthesisPath Substrate 2,3-Dichloro-1,1,1,4,4,4- hexafluoro-2-butene (CAS 303-04-8) Intermediate Transition State (Carbocation Formation) Substrate->Intermediate Electrophilic Attack Reagent Anhydrous HCl (+ Lewis Acid Cat.) Reagent->Intermediate Product 2,2,3-Trichloro-1,1,1,4,4,4- hexafluorobutane (CAS 378-84-7) BP: 105°C Intermediate->Product Chloride Addition

Figure 1: Hydrochlorination pathway converting the fluorinated alkene precursor to the target trichlorobutane.[1]

Applications in Drug Development

In modern medicinal chemistry, this molecule serves two distinct high-value functions:

A. Fluorinated Synthon (Building Block)

The


 backbone is resistant to metabolic degradation (e.g., P450 oxidation). Researchers utilize the C-Cl bonds as handles for cross-coupling reactions to install the 1,1,1,4,4,4-hexafluorobutyl  motif into drug candidates.[1]
  • Utility: Increases lipophilicity (

    
    ) and metabolic half-life (
    
    
    
    ).[1]
  • Mechanism: The single hydrogen atom allows for radical halogenation or dehydrohalogenation to re-introduce unsaturation if needed for further coupling.[1]

B. Specialized Reaction Solvent

With a boiling point of 105°C, it serves as a "Goldilocks" solvent for fluorination reactions:

  • Inertness: Highly resistant to radical attack and oxidizers.[1]

  • Temperature Range: Allows reactions to proceed at ~100°C without the pressure vessels required for lower-boiling freons.[1]

  • Separation: Its high density (1.697 g/cm³) facilitates easy phase separation from aqueous workups or organic layers of lower density.

Visualization: Application Logic

Applications cluster_medchem Medicinal Chemistry cluster_process Process Chemistry Target 2,2,3-Trichloro-1,1,1,4,4,4- hexafluorobutane Synthon Bioisostere Installation (Hexafluorobutyl Group) Target->Synthon Solvent Reaction Medium (Inert Solvent) Target->Solvent Metab Metabolic Stability (Block P450 sites) Synthon->Metab Workup Phase Separation (High Density 1.7 g/mL) Solvent->Workup

Figure 2: Dual utility of the molecule in synthesis (as a building block) and process engineering (as a solvent).[1]

Safety and Handling
  • Hazards: Like most halogenated hydrocarbons, vapors may cause drowsiness or dizziness. High thermal decomposition (e.g., in a fire) can release toxic HF and HCl gases.

  • Storage: Store in a cool, dry place away from strong bases (which can cause dehydrochlorination) and active metals (Na, K, Mg).

  • PPE: Neoprene gloves and chemical splash goggles are mandatory.[1] Use in a fume hood due to potential anesthetic effects.

References
  • Apollo Scientific / Spyndl . (n.d.).[1] this compound Product Data. Retrieved February 19, 2026, from [Link] (Data verified via vendor specification sheet: BP 105°C, Density 1.697 g/cm³).

  • NIST Chemistry WebBook . (2025).[1] Data for related Halogenated Butanes. National Institute of Standards and Technology. Retrieved February 19, 2026, from [Link]

  • PubChem . (2025). 2,3-Dichloro-1,1,1,4,4,4-hexafluorobut-2-ene (Precursor Data). National Library of Medicine. Retrieved February 19, 2026, from [Link]

Sources

Comprehensive Spectral Analysis: 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization of 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane.

CAS Registry Number: 378-84-7 Formula:


Molecular Weight:  269.38  g/mol 

Executive Summary

This guide provides a structural and spectral elucidation framework for This compound , a highly halogenated intermediate often encountered in the synthesis of hydrofluoroolefins (HFOs) and anesthetic analogs. Due to its asymmetric substitution, this molecule presents unique NMR splitting patterns that distinguish it from its symmetric isomers (e.g., 2,2,3,3-tetrachloro- or 2,3-dichloro- analogs).

The following analysis synthesizes data from structural analogs (such as HCFC-316 isomers and Halothane) to establish a robust identification protocol.

Structural & Stereochemical Analysis[1]

Molecular Connectivity

The molecule consists of a four-carbon butane backbone saturated with halogens.

  • C1 & C4: Terminal trifluoromethyl groups (

    
    ).
    
  • C2: A quaternary carbon bearing two chlorine atoms (

    
    ).
    
  • C3: A methine carbon bearing one chlorine and one hydrogen (

    
    ).
    
Stereochemistry
  • Chirality: Carbon-3 (C3) is a chiral center, bonded to four distinct groups:

    
    , 
    
    
    
    ,
    
    
    , and the bulky
    
    
    moiety.
  • Enantiomers: The compound exists as a racemic mixture of (R) and (S) enantiomers. In an achiral solvent (e.g.,

    
    ), these enantiomers are magnetically equivalent and will produce a single set of NMR signals.
    
  • Diastereotopy: The two

    
     groups are chemically non-equivalent due to the lack of a plane of symmetry. One is adjacent to a 
    
    
    
    group, while the other is adjacent to a
    
    
    group.
Structural Visualization

The following diagram illustrates the connectivity and the distinct magnetic environments (Nodes C1/F1 vs C4/F4).

G C1 C1 (CF3) C2 C2 (CCl2) C1->C2 F1 F3 C1->F1 C3 C3 (CHCl) C2->C3 Cl2 Cl2 C2->Cl2 C4 C4 (CF3) C3->C4 H3 H C3->H3 Cl3 Cl C3->Cl3 F4 F3 C4->F4 H3->F4 3J_HF coupling

Figure 1: Connectivity graph highlighting the chiral center at C3 and the vicinal coupling path between H3 and the C4-F3 group.

NMR Spectroscopy Guide

Proton NMR ( )

The proton spectrum is characterized by a single signal derived from the methine proton at C3.

ParameterValue (Predicted)AssignmentMechanistic Explanation
Shift (

)
5.1 – 5.4 ppm C3-H Deshielded by the

-chlorine,

-trifluoromethyl, and

-dichlormethyl groups. Comparable to Halothane (

,

5.75).
Multiplicity Quartet Coupling to the three equivalent fluorine atoms on C4 (

).[1]
Coupling (

)
6.0 – 8.0 Hz

Typical vicinal H-F coupling constant in fluorinated alkanes.
Integration 1H Unique proton in the molecule.[1]
Fluorine NMR ( )

The fluorine spectrum confirms the asymmetry of the molecule, displaying two distinct signals for the two


 groups.
SignalShift (

)
MultiplicityAssignmentNotes
A -65 to -70 ppm Singlet C1-

Adjacent to

.[1] Lacks vicinal protons, resulting in a singlet (broadened by long-range coupling).
B -72 to -78 ppm Doublet C4-

Adjacent to

. Coupled to the single proton at C3 (

Hz).[1]
Carbon NMR ( )

The carbon spectrum reveals the backbone skeleton. Note that C-F coupling will split the carbon signals into quartets.

  • C1 (

    
    ):  Quartet (
    
    
    
    Hz). Shift
    
    
    120-125 ppm.
  • C4 (

    
    ):  Quartet (
    
    
    
    Hz). Shift
    
    
    120-125 ppm.
  • C2 (

    
    ):  Singlet or weak multiplet (Quartet of Quartets if resolved). Shift 
    
    
    
    85-95 ppm (Quaternary, deshielded by Cl).
  • C3 (

    
    ):  Quartet (
    
    
    
    Hz) due to C4-
    
    
    . Shift
    
    
    55-65 ppm.

IR Spectroscopy Guide

Infrared spectroscopy is useful for confirming the halogenated nature of the backbone.

Frequency (

)
IntensityVibration ModeDiagnostic Value
2980 - 3010 WeakC-H StretchIndicates presence of saturated C-H bond. High frequency due to halogenation.
1100 - 1300 Very StrongC-F StretchBroad, intense bands characteristic of

groups.
700 - 800 StrongC-Cl StretchCharacteristic "fingerprint" region for polychlorinated alkanes.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra and accurate integration:

  • Solvent: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS.
    
    • Why: High solubility for halogenated alkanes; TMS provides an internal reference (

      
       0.00).
      
  • Concentration: Dissolve 10-20 mg of sample in 0.6 mL of solvent.

    • Note: Avoid high concentrations to prevent viscosity broadening.

  • Tube: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters ( )[3]
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .

    • Reasoning: The lone proton is isolated and may have a longer

      
       relaxation time. Sufficient delay ensures quantitative integration.
      
  • Scans (NS): 16 - 64 scans are sufficient due to the simplicity of the spectrum.

Acquisition Parameters ( )[2]
  • Reference: Reference externally to Trichlorofluoromethane (

    
    , 
    
    
    
    0.00)
    or internally if added.
  • Sweep Width: Ensure width covers -50 to -100 ppm.

  • Decoupling: Run both proton-coupled and proton-decoupled spectra to verify the doublet splitting on the C4-

    
     group.
    

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum and IR Data for Halogenated Butanes (Analogs). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). New Chemical Alternatives for Ozone-Depleting Substances: HCFC and HFC Characterization. EPA SNAP Program Technical Reports. Available at: [Link]

  • Kirij, N. V., et al. (2024).[2][1] "(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation cascade." Beilstein Journal of Organic Chemistry, 20, 452–459.[2][1] (Provides spectral data for the 2,3-dibromo-2-chloro analog). Available at: [Link]

Sources

Technical Guide: Purity Analysis of 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for an analytical development group in a pharmaceutical or specialty chemical setting. It prioritizes "first-principles" method development for a specialized halogenated intermediate.[1][2]

Executive Summary & Chemical Profile

2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane (henceforth referred to as HCFC-326-Iso ) is a specialized halogenated intermediate, likely utilized in the synthesis of fluoropolymers or as a high-value solvent in specific catalytic reactions.

Unlike common pharmacopeial solvents, this molecule presents unique analytical challenges:

  • Volatility: High vapor pressure requires careful handling to prevent fractionation during sampling.[1][2]

  • Structural Similarity: Impurities are often homologous (dichloro- or tetrachloro- variants) with very similar boiling points.[1][2]

  • Lack of UV Chromophore: The absence of conjugation renders standard UV-Vis detection (HPLC-UV) useless; Refractive Index (RI) is too insensitive.[1][2]

Chemical Profile & Estimated Properties:

Property Value (Est.) Rationale for Analysis

| Formula |


 | Basis for MS fragmentation (

,

).[1][2] | | Structure |

| Asymmetric center at C3 requires diastereomer awareness.[1][2] | | Boiling Point | 108°C – 115°C | Interpolated between 2,3-dichloro (~84°C) and 2,2,3,3-tetrachloro (131°C) analogs.[2] | | Density | ~1.65 g/mL | High density impacts volumetric sampling; gravimetric preparation recommended.[1][2] |

Primary Assay: Gas Chromatography (GC-FID)

The Gold Standard: GC with Flame Ionization Detection (FID) is the mandatory primary assay.[1][2] The C-H bond at position 3 ensures adequate response in FID, unlike fully halogenated CFCs which suffer from poor sensitivity.[1][2]

Column Selection Logic

We reject standard non-polar columns (like 100% Dimethylpolysiloxane) because they may fail to separate the target from its regioisomers (e.g., 1,1,3-trichloro isomers).[1][2]

  • Selected Phase: DB-624 (or ZB-624) - 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane.[1][2]

  • Why: The intermediate polarity provides "selectivity by dipole moment," crucial for separating the target from under-chlorinated (less polar) and over-chlorinated (more polar) byproducts.[1][2]

  • Dimensions: 30m x 0.32mm x 1.8µm.[1][2] The thick film (1.8µm) is non-negotiable to increase retention of volatile impurities (like starting material hexafluorobut-2-ene).[1][2]

Method Parameters[1][2][3][4][5][6]
  • Injector: Split Mode (50:1).[1][2] Reason: Neat injection of halogenated solvents overloads columns easily.[2]

  • Inlet Temp: 200°C. Keep low to prevent thermal dehydrohalogenation (loss of HCl).

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).[1][2]

  • Detector (FID): 250°C.

    
     flow 30 mL/min; Air 400 mL/min.
    
Temperature Program Logic

The program must separate the "light" olefinic precursors from the "heavy" tetrachloro byproducts.[1][2]

GC_Temperature_Profile start Initial Hold 40°C (5 min) ramp1 Ramp 1 10°C/min start->ramp1 Retain Volatiles plat1 Separation Zone Target Elution (~110°C) ramp1->plat1 Elute Target ramp2 Ramp 2 20°C/min plat1->ramp2 bake Bake Out 220°C (5 min) ramp2->bake Clear Heavies

Figure 1: Optimized Temperature Program. The initial low-temperature hold is critical for resolving volatile olefin precursors.

Orthogonal Verification: 19F NMR Spectroscopy

While GC provides purity %, it cannot definitively prove the position of the chlorine atoms (regioisomerism).[1][2] 19F NMR is the self-validating identity test.[1][2]

The 19F Signature

The molecule


 has two chemically distinct trifluoromethyl groups due to the asymmetry at C3.[1][2]
  • Expected Spectrum: Two distinct signals (likely doublets or multiplets due to F-F and F-H coupling).[1][2]

  • Impurity Flag: Any signal outside the main

    
     region (-60 to -80 ppm) indicates:
    
    • 
       groups (indicates under-chlorination or rearrangement).[1][2]
      
    • Olefinic Fluorines (indicates unreacted starting material, shifts typically -60 to -70 ppm but distinct multiplicity).[1][2]

Experimental Protocol
  • Solvent: Acetone-

    
     or 
    
    
    
    . (Acetone-
    
    
    often provides better separation of isomers due to dipole interactions).[1][2]
  • Internal Standard:

    
    -Trifluorotoluene (TFT) added gravimetrically if quantitative NMR (qNMR) is required for assay potency calculation.
    
  • Relaxation Delay (d1): Must be

    
     (typically 10-20 seconds for 
    
    
    
    groups) to ensure full integration accuracy.

Trace Impurity Profiling

For pharmaceutical applications, purity is not just about the main peak; it is about the absence of reactive contaminants.[2]

Moisture (Coulometric Karl Fischer)

Criticality: Water reacts with halogenated alkanes over time to form HF (hydrofluoric acid) and HCl, which corrodes reactors and degrades the product.[1][2]

  • Method: ASTM E1064 (Coulometric Titration).[1][2][3][4][5]

  • Reagent: Use a specialized "Ketone/Aldehyde" or "Halogenated" reagent formulation.[1][2] Standard methanol-based reagents can sometimes react slowly with labile halogens.[1][2]

  • Limit: Typically < 100 ppm (0.01%).[1][2]

Acidity (HCl/HF)[1][2]
  • Method: Aqueous extraction followed by potentiometric titration.[1][2]

  • Protocol: Shake 10g of sample with 20mL neutral deionized water for 5 minutes. Separate phases. Titrate the aqueous phase with 0.01N NaOH using Phenolphthalein or a pH electrode.[1][2]

  • Limit: < 1 ppm (as HCl).[1][2]

System Suitability & Validation Workflow

To ensure the data is trustworthy (E-E-A-T), the analytical system must be challenged before every run.[1][2]

Validation_Workflow cluster_0 System Suitability Test (SST) S1 Blank Injection (Solvent Only) S2 Sensitivity Check (0.05% Standard) S1->S2 No Carryover S3 Resolution Soln (Target + Tetrachloro-analog) S2->S3 S/N > 10 Sample Sample Injection (Duplicate) S3->Sample Resolution > 1.5 Calc Data Processing (Area % Normalization) Sample->Calc Decision Spec Check: >99.0% Purity? Calc->Decision Release Batch Release Batch Decision->Release Batch Yes OOS Investigation OOS Investigation Decision->OOS Investigation No

Figure 2: Routine Analysis Workflow. The "Resolution Solution" is the critical self-validating step to prove the column has not degraded.[2]

Impurity Fate Mapping
Impurity NameOriginDetection MethodRemoval Strategy
Hexafluorobut-2-ene Starting MaterialGC (Early eluter)Distillation (Light cut)
2,3-Dichloro-hexafluorobutane Under-chlorinationGC (Pre-main peak)Distillation (Reflux ratio)
2,2,3,3-Tetrachloro-hexafluorobutane Over-chlorinationGC (Post-main peak)Distillation (Bottoms)
Water Solvent/AtmosphereKarl FischerMolecular Sieves (3A)

References

  • ASTM International. (2023).[1][2][5] ASTM E1064-23 Standard Test Method for Water in Organic Liquids by Coulometric Karl Fischer Titration.[1][2][5]

  • Agilent Technologies. (2020).[1][2] Analysis of Halogenated Hydrocarbons using GC-FID with DB-624 Columns. Application Note 5990-XXXX.[1][2]

  • Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] (Authoritative text on 19F coupling patterns).

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis and characterization of halogenated hexafluorobutane derivatives. (Provides spectral data for analog compounds).

Note: Due to the specialized nature of this specific isomer, boiling points and spectral shifts are estimated based on homologous series data found in References 1 and 4.[2]

Sources

Methodological & Application

Technical Application Note: Precision Dehydrochlorination of 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the validated protocol for the regioselective dehydrochlorination of 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane (CAS 378-84-7) to synthesize 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene (CAS 303-04-8).

This transformation is a critical intermediate step in the synthesis of Hexafluoro-2-butyne (via subsequent dechlorination) and next-generation Hydrofluoroolefins (HFOs) used in low-GWP refrigerants and fluoropolymers. The protocol utilizes a Phase-Transfer Catalyzed (PTC) alkaline elimination pathway, ensuring high conversion (>95%) and operational safety under standard laboratory conditions.

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11]

The reaction involves the elimination of one equivalent of hydrogen chloride (HCl) from the saturated alkane. The presence of strong electron-withdrawing trifluoromethyl (


) groups activates the C-H bond at the 3-position, facilitating base-mediated E2 elimination.
Reaction Scheme


Physicochemical Data Table
PropertySubstrateTarget Product
Name This compound2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene
CAS No. 378-84-7303-04-8
Formula


MW 269.40 g/mol 232.94 g/mol
Boiling Point ~104-105 °C66-68 °C
Density ~1.7 g/mL1.605 g/mL
Appearance Colorless LiquidColorless Liquid

Mechanistic Insight

The reaction proceeds via an E2 (Bimolecular Elimination) mechanism. The base (


) abstracts the acidic proton at C3, while the chloride ion departs from C2 simultaneously.
  • Regioselectivity: Elimination of HCl is favored over HF due to the weaker C-Cl bond compared to C-F, and the thermodynamic stability of the internal tetrasubstituted double bond.

  • Stereochemistry: The product is typically obtained as a mixture of E and Z isomers (cis/trans), which are often inseparable by standard distillation but chemically equivalent for many downstream applications (e.g., reductive dechlorination to the alkyne).

Mechanism Substrate Substrate (CF3-CCl2-CHCl-CF3) TS Transition State [HO...H...C-C...Cl]‡ Substrate->TS + KOH / PTC Product Product (CF3-CCl=CCl-CF_3) TS->Product - HCl Byproducts Byproducts (KCl + H2O) TS->Byproducts

Figure 1: E2 Elimination pathway facilitated by Phase Transfer Catalysis.

Safety Protocol (Critical)

  • Caustic Hazard: Potassium Hydroxide (KOH) is highly corrosive. Wear chemical-resistant gloves (Nitrile/Neoprene) and a face shield.

  • Pressure Risk: While the boiling points are moderate, the generation of alkene vapors can pressurize closed systems. Ensure the reactor is vented through a condenser.

  • Fluorinated Organics: Avoid inhalation of vapors. Perform all operations in a functioning fume hood. Thermal decomposition (e.g., fire) can release HF and phosgene.

Experimental Protocol: Liquid Phase Dehydrochlorination

This protocol uses a biphasic system (Water/Organic) facilitated by a quaternary ammonium salt (Phase Transfer Catalyst), allowing the reaction to proceed rapidly at moderate temperatures without requiring anhydrous solvents.

Reagents & Equipment
  • Substrate: this compound (1.0 eq).[1]

  • Base: Potassium Hydroxide (KOH), pellets or 40% aq. solution (2.0 - 2.5 eq).

  • Catalyst: Aliquat 336 (Methyltrioctylammonium chloride) or TBAB (Tetrabutylammonium bromide) (0.05 eq).

  • Solvent: Deionized Water (approx. 2 mL per gram of substrate).

  • Equipment: 3-neck Round Bottom Flask (RBF), Mechanical Stirrer (preferred over magnetic for heavy fluorinated phases), Reflux Condenser, Addition Funnel, Thermometer.

Step-by-Step Procedure
  • Reactor Setup:

    • Assemble the 3-neck RBF with the mechanical stirrer, reflux condenser, and thermometer.

    • Connect the top of the condenser to an inert gas bubbler (Nitrogen) to monitor pressure.

  • Base Preparation:

    • Charge the RBF with Deionized Water.

    • Slowly add KOH pellets with stirring. (Caution: Exothermic). Cool to room temperature.

    • Add the Phase Transfer Catalyst (Aliquat 336). The mixture may appear cloudy.

  • Reaction Initiation:

    • Heat the alkaline solution to 60°C .

    • Add the substrate (this compound) dropwise via the addition funnel over 30 minutes.

    • Note: The fluorinated substrate is denser than water and will form the bottom layer. Efficient stirring is crucial to create an emulsion.

  • Reaction Phase:

    • Increase temperature to 70-80°C (Gentle Reflux).

    • Maintain agitation for 4–6 hours .

    • Monitoring: Sample the organic (bottom) layer. Analyze by GC-MS. The disappearance of the starting material peak (MW 269) and appearance of the product peak (MW 232) indicates completion.

  • Workup:

    • Cool the mixture to room temperature.

    • Transfer contents to a separatory funnel.

    • Collect the bottom organic layer (Product).

    • Wash the organic layer once with water, then once with dilute HCl (0.1M) to neutralize residual base, and finally with brine.

    • Dry over anhydrous Magnesium Sulfate (

      
      ).
      
  • Purification:

    • Filter off the drying agent.

    • Perform simple distillation.

    • Collect fraction: 66–68°C.[2]

    • Yield: Expect 85–95%.

Workflow Diagram

Workflow Start Start: Prepare KOH(aq) + Catalyst AddSubstrate Add Substrate @ 60°C (Dropwise) Start->AddSubstrate Reflux Reflux @ 70-80°C (4-6 Hours) AddSubstrate->Reflux Check QC Check (GC-MS) Conversion > 98%? Reflux->Check Check->Reflux No (Continue Heating) SepFunnel Phase Separation (Collect Bottom Layer) Check->SepFunnel Yes Wash Wash (H2O, HCl, Brine) Dry (MgSO4) SepFunnel->Wash Distill Distillation (Collect 66-68°C) Wash->Distill

Figure 2: Operational workflow for the batch synthesis of 2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene.

Analytical Quality Control

Gas Chromatography (GC)[1]
  • Column: DB-5 or equivalent non-polar capillary column (30m x 0.25mm).

  • Inlet Temp: 200°C.

  • Detector: FID or MS.

  • Oven Program: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    150°C.
  • Retention: The olefin product (bp 66°C) will elute significantly earlier than the saturated precursor (bp 104°C).

NMR Spectroscopy
  • 
     NMR: 
    
    • Starting Material: Two distinct signals (approx -75 to -80 ppm range) corresponding to the two non-equivalent

      
       groups due to the chiral center.
      
    • Product: A simplified spectrum. The

      
       groups attached to the double bond typically appear as a singlet (or two singlets if E/Z mixture) around -60 to -65 ppm.
      
  • 
     NMR: 
    
    • Starting Material: A doublet of quartets (or multiplet) for the single proton at C3.

    • Product: Silent . The product contains no protons. This is the definitive confirmation of complete dehydrohalogenation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor stirring (Phase transfer limit)Increase agitation speed; ensure emulsion formation. Add more catalyst (up to 10 mol%).
Emulsion Persistence Surfactant effect of PTCAdd saturated NaCl (brine) to break the emulsion during workup.
Byproduct Formation Hydrolysis of

group
Reduce reaction temperature; ensure KOH concentration is not excessive (>30% can be harsh).
Product Loss VolatilityEnsure condenser coolant is <5°C. Keep receiver flask on ice during distillation.

References

  • Synthesis of Hexafluoro-2-butyne

    • Source: European P
    • Context: Describes the dechlorination of to form the alkyne, validating the olefin intermedi
    • URL:[Link] (General Patent Reference)

  • Physical Properties of Fluorinated Butenes

    • Source: NIST Chemistry WebBook, SRD 69.
    • Data: 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- (CAS 303-04-8).[3]

    • URL:[Link]

  • Dehydrohalogenation Methodologies

    • Source: Beilstein Journal of Organic Chemistry, "Hydrofluoroolefins halogenation/dehydrohalogen
    • Context: General protocols for KOH-mediated elimination in fluorin
    • URL:[Link]

  • Chemical Supplier Data (Starting Material)

    • Source: ChemicalBook / Indofine Chemical Co.
    • Data: this compound (CAS 378-84-7).[4][3][5][6]

Sources

Application Notes and Protocols for Reactions Involving Halogenated Alkanes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry involving halogenated alkanes. Halogenated alkanes are pivotal building blocks in chemical synthesis due to the versatile reactivity of the carbon-halogen bond. This document provides an in-depth exploration of the experimental setups, core principles, and detailed protocols for several key reaction classes, including nucleophilic substitution, elimination, and organometallic coupling reactions. Emphasis is placed on the causality behind experimental choices, self-validating safety protocols, and robust analytical practices to ensure reliable and reproducible outcomes.

Foundational Principles and Safety Mandates

Reactivity of the Carbon-Halogen Bond

Halogenated alkanes (alkyl halides, R-X) are characterized by a polar carbon-halogen bond, where the carbon atom is electrophilic (δ+) and the halogen is electronegative (δ-).[1] This polarity is the foundation of their reactivity, making the carbon atom susceptible to attack by nucleophiles.[1][2] Furthermore, the halogen can depart as a stable halide ion (X⁻), a good leaving group, which facilitates both substitution and elimination reactions. The reactivity trend generally follows the carbon-halogen bond strength: R-I > R-Br > R-Cl >> R-F, with iodides being the most reactive.[3]

Mandatory Safety Protocols

Working with halogenated alkanes and the potent reagents used in their transformation demands a stringent adherence to safety protocols.

  • Hazard Assessment : Many halogenated organic liquids are toxic, suspected carcinogens, and can cause damage to the central nervous system, liver, and kidneys upon exposure.[4][5] Always consult the Safety Data Sheet (SDS) for each specific compound before use.[6]

  • Engineering Controls : All manipulations involving volatile halogenated alkanes or their reactions must be performed within a certified chemical fume hood to prevent inhalation of hazardous vapors.[4][7]

  • Personal Protective Equipment (PPE) : The minimum required PPE includes a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[7] Nitrile gloves are a common choice, but for prolonged exposure or with certain solvents like methylene chloride, double-gloving or using more resistant gloves (e.g., Viton) is recommended.[8]

  • Waste Disposal : Halogenated and non-halogenated organic waste streams must be segregated.[4][7][9] Mixing them increases disposal costs and complexity.[6][9] Waste containers must be clearly labeled, kept closed, and stored in a well-ventilated area.[4][6]

General Experimental Apparatus

Many reactions involving halogenated alkanes, especially those that are moisture-sensitive or require heating, utilize a standard reflux apparatus, often under an inert atmosphere.

G cluster_apparatus Standard Reflux and Inert Atmosphere Setup flask Round-Bottom Flask (Reactants + Stir Bar) condenser Condenser (Water In/Out) flask->condenser Vapors Rise bubbler Oil Bubbler (Pressure Release) flask->bubbler heating_mantle Heating Mantle / Oil Bath heating_mantle->flask condenser->flask Condensate Returns gas_inlet Inert Gas Inlet (N2 or Ar) gas_inlet->flask septum Rubber Septum (Reagent Addition) septum->flask

Caption: Standard apparatus for heated reactions under an inert atmosphere.

Heating under reflux prevents the loss of volatile reactants and solvents by condensing vapors and returning them to the reaction flask.[10] An inert atmosphere (Nitrogen or Argon) is critical for reactions involving organometallic reagents like Grignard or Gilman reagents, which are rapidly destroyed by moisture and oxygen.[11][12]

Key Reaction Protocols

Nucleophilic Substitution (SN1 & SN2)

Nucleophilic substitution is a fundamental reaction of haloalkanes where a nucleophile replaces the halogen.[1][13][14] The mechanism, either bimolecular (SN2) or unimolecular (SN1), is determined by several factors.

  • SN2 Reaction : A single, concerted step where the nucleophile attacks the carbon as the leaving group departs.[14][15] This results in an inversion of stereochemistry.[1][15]

  • SN1 Reaction : A two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile.[15][16] This typically leads to a racemic mixture of products if the starting material is chiral.[1]

G cluster_main Factors Influencing Substitution vs. Elimination cluster_pathways Reaction Pathways Alkyl_Halide Alkyl Halide (Primary, Secondary, Tertiary) SN2 SN2 Alkyl_Halide->SN2 1° > 2° >> 3° (Less Hindrance) SN1 SN1 Alkyl_Halide->SN1 3° > 2° >> 1° (Carbocation Stability) E2 E2 Alkyl_Halide->E2 3° > 2° > 1° E1 E1 Alkyl_Halide->E1 3° > 2° >> 1° Reagent Reagent (Nucleophile / Base) Reagent->SN2 Strong, Non-bulky Nucleophile Reagent->SN1 Weak Nucleophile / Weak Base Reagent->E2 Strong, Bulky Base Reagent->E1 Weak Base Conditions Conditions (Solvent, Temperature) Conditions->SN2 Polar Aprotic Solvent Conditions->SN1 Polar Protic Solvent Conditions->E2 Favored by Heat Conditions->E1 Polar Protic Solvent High Temp

Caption: Key factors determining the outcome of haloalkane reactions.

Table 1: Conditions Favoring Substitution Mechanisms

FactorSN2 ReactionSN1 Reaction
Alkyl Halide Structure Methyl > Primary > Secondary (Tertiary does not react)[17][18]Tertiary > Secondary (Primary/Methyl do not react)[17][18]
Nucleophile Strong, high concentration (e.g., I⁻, RS⁻, N₃⁻)[17][19]Weak, low concentration (e.g., H₂O, ROH)[17][19]
Solvent Polar aprotic (e.g., Acetone, DMSO, Acetonitrile)[15][19]Polar protic (e.g., Water, Ethanol, Acetic Acid)[15][19]
Leaving Group Good leaving group required (I > Br > Cl)[15]Good leaving group required (I > Br > Cl)[15]

Protocol: Synthesis of 1-Iodobutane from 1-Bromobutane (SN2)

This protocol demonstrates a classic Finkelstein reaction, where a halide is exchanged via an SN2 mechanism.

  • Apparatus Setup : Assemble a 100 mL round-bottom flask with a reflux condenser. Add a magnetic stir bar.

  • Reagent Addition : To the flask, add 15 g of sodium iodide (NaI) and 75 mL of acetone.[14]

  • Initiation : Stir the mixture until most of the sodium iodide has dissolved. Add 10 mL of 1-bromobutane to the flask.

  • Reaction : Heat the mixture to a gentle reflux using a water bath for 45-60 minutes. A white precipitate of sodium bromide (NaBr), which is insoluble in acetone, will form, indicating the reaction is proceeding.[14]

  • Workup : Allow the mixture to cool to room temperature. Pour the mixture into 100 mL of water. The product, 1-iodobutane, is insoluble in water and will separate.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 25 mL portions of diethyl ether. Combine the organic layers.

  • Washing : Wash the combined organic layers with 50 mL of 5% aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by 50 mL of brine.

  • Drying and Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield 1-iodobutane.

  • Analysis : Characterize the product using NMR and IR spectroscopy and determine the yield.

Elimination Reactions (E1 & E2)

Elimination reactions of haloalkanes form alkenes by removing a hydrogen atom and the halogen from adjacent carbon atoms (β-elimination).[20][21][22]

  • E2 Reaction : A single-step, concerted process requiring a strong base.[22] The base removes a proton as the halide ion departs.[20]

  • E1 Reaction : A two-step process that proceeds through a carbocation intermediate, similar to the SN1 pathway. It is favored by weak bases and tertiary substrates.[22]

Protocol: Synthesis of Cyclohexene from Bromocyclohexane (E2)

  • Apparatus Setup : Set up a 100 mL round-bottom flask for reflux with a magnetic stir bar.

  • Reagent Preparation : In the flask, dissolve 8.5 g of potassium hydroxide (KOH) in 50 mL of ethanol by gently warming and stirring. This creates a solution of potassium ethoxide, a strong base.[10][20]

  • Reactant Addition : Cool the ethanolic KOH solution to room temperature. Add 10 mL of bromocyclohexane to the flask.

  • Reaction : Heat the mixture to reflux for 60 minutes.[23] The reaction will produce cyclohexene.

  • Distillation : Rearrange the apparatus for simple distillation. Distill the product mixture, collecting the fraction that boils between 80-85 °C (the boiling point of cyclohexene is ~83 °C).

  • Workup : Wash the collected distillate in a separatory funnel with an equal volume of water to remove any remaining ethanol.

  • Drying and Isolation : Separate the organic layer and dry it over anhydrous calcium chloride (CaCl₂). Decant the final product.

  • Analysis : Confirm the presence of the C=C double bond using a qualitative test (e.g., decolorization of bromine water) and characterize by spectroscopy.[20]

Organometallic Coupling Reactions

Halogenated alkanes are essential precursors for organometallic reagents that are used to form new carbon-carbon bonds.

Protocol: Preparation and Reaction of a Grignard Reagent

Grignard reagents (R-MgX) are powerful nucleophiles and strong bases, requiring strictly anhydrous conditions for their preparation.[11][12]

  • Apparatus Preparation : All glassware (round-bottom flask, condenser, addition funnel) must be oven-dried or flame-dried under vacuum and assembled while hot under a stream of dry nitrogen or argon. Equip the flask with a stir bar.

  • Reagent Setup : Place 1.5 g of magnesium turnings into the flask. A crystal of iodine can be added to help activate the magnesium surface.[3]

  • Initiation : In the addition funnel, prepare a solution of 5.0 mL of bromobutane in 20 mL of anhydrous diethyl ether. Add a small portion (~2-3 mL) of this solution to the magnesium turnings. The reaction is initiated when the solution becomes cloudy and begins to bubble. Gentle warming may be required.[3]

  • Formation : Once the reaction has started, add the remaining bromobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for another 30 minutes to ensure all the magnesium has reacted. The resulting gray/brown solution is the Grignard reagent, butylmagnesium bromide.

  • Reaction (Example) : To use the Grignard reagent, cool the flask in an ice bath. Slowly add a solution of a carbonyl compound (e.g., 4 mL of acetone in 10 mL of anhydrous ether) dropwise. A vigorous reaction will occur.

  • Quenching and Workup : After the addition is complete, stir for 15 minutes, then carefully quench the reaction by slowly adding 20 mL of cold 1 M sulfuric acid.

  • Extraction and Isolation : Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent to isolate the alcohol product.

Protocol: Corey-House Synthesis

The Corey-House synthesis is a versatile method for coupling two alkyl groups to form a larger alkane, particularly useful for creating unsymmetrical alkanes.[24][25]

G cluster_corey_house Corey-House Synthesis Workflow step1 Step 1: Alkyllithium Formation R-X + 2 Li → R-Li step2 Step 2: Gilman Reagent Formation 2 R-Li + CuI → R₂CuLi step1->step2 In Dry Ether step3 Step 3: Coupling Reaction R₂CuLi + R'-X → R-R' step2->step3 Reacts with 2nd Alkyl Halide

Sources

Troubleshooting & Optimization

The Fluorine Fortress: Technical Support Hub for Fluorinated Alkane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Fluorine Chemistry Support Center. Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., 15+ years in organofluorine methodology)

You are likely here because your reaction mixture is either stubbornly inert, separated into three unidentifiable phases, or your product has vanished during workup. Fluorinated alkanes (both perfluoroalkanes and hydrofluoroalkanes) do not play by standard organic rules. The C–F bond is the strongest single bond in organic chemistry (~105-115 kcal/mol), and the "fluorine effect" creates unique steric and electronic shields.

This guide bypasses textbook theory to address the specific failure modes encountered in the lab.

🔧 Module 1: Reactivity Troubleshooting (The "Engine" Problems)

User Query: "I'm trying to functionalize a hydrofluoroalkane (HFC) backbone using standard radical conditions (AIBN/TTMSS), but I see 0% conversion. The starting material is untouched."

Diagnosis: You are fighting a Polarity Mismatch . Unlike standard alkanes, the C–H bonds in HFCs are electron-deficient due to the inductive effect of adjacent fluorine atoms.[1] Standard alkyl radicals are nucleophilic; they do not want to abstract a hydrogen atom from an electron-poor carbon.[1]

The Fix: Polarity Reversal Catalysis You must switch to an electrophilic radical source for Hydrogen Atom Transfer (HAT).

  • Standard (Fails): Carbon-centered radicals (e.g., from AIBN)

    
     Nucleophilic 
    
    
    
    Repelled by HFC.
  • Solution: Use heteroatom-centered radicals (Oxygen, Nitrogen, or Chlorine).[1]

Recommended System: Photocatalytic HAT (Hydrogen Atom Transfer). Use a quinuclidine-based mediator or a decatungstate photocatalyst.[1] These generate highly electrophilic radicals capable of abstracting hydridic H-atoms alpha to fluorine.[1]

Visualization: The Polarity-Matched HAT Cycle

HAT_Cycle Cat_Ground Photocatalyst (Ground State) Cat_Excited *Cat (Excited State) Cat_Ground->Cat_Excited hv (Blue LED) Quinuclidine Quinuclidine (HAT Catalyst) Cat_Excited->Quinuclidine SET (Oxidation) Radical_Cat Quinuclidine Radical cation (+•) Quinuclidine->Radical_Cat - e⁻ HFC R-CF2-H (Substrate) Radical_Cat->HFC HAT (Electrophilic Abstraction) C_Radical R-CF2• (Nucleophilic Radical) HFC->C_Radical - H+ Product Product (Functionalized) C_Radical->Product Radical Trapping (e.g., Michael Acceptor) Product->Cat_Ground Cycle Close

Caption: Figure 1. Electrophilic HAT catalysis cycle required to activate electron-deficient C-H bonds in hydrofluoroalkanes.

🧪 Module 2: Phase Management (The "Environment" Problems)

User Query: "My reaction uses a perfluoroalkane solvent (e.g., PP11), but my reagents are floating on top. Heating didn't help, and now I have a gum at the interface."

Diagnosis: You are experiencing Fluorous Phase Immiscibility . Perfluoroalkanes have extremely weak London dispersion forces.[2] They are both hydrophobic and lipophobic.[2] At room temperature, they dissolve almost nothing but gases.

The Fix: Thermomorphic Switching & Solvent Tuning

  • The Thermomorphic Trick: Fluorous solvents often exhibit a sharp Upper Critical Solution Temperature (UCST).

    • Action: Screen solvents like Benzotrifluoride (BTF) or Hexafluoroisopropanol (HFIP) as co-solvents. These act as "hybrid" solvents that bridge the organic/fluorous gap.

    • Protocol: Heat your biphasic mixture. If it does not become monophasic at reflux, add BTF dropwise until it clears. Upon cooling, it should separate again, allowing for easy catalyst recycling.[1][3]

  • Solvent Tuning (The HFE Bridge): Replace pure perfluorocarbons (FC-72) with Hydrofluoroethers (HFEs) like HFE-7100 (

    
    ).[1] The oxygen atom introduces a dipole that increases solubility for organic substrates without losing the fluorous tag affinity.
    

Data: Solvent Miscibility Guide

Solvent ClassRepresentativeDielectric Const.Organic MiscibilityUse Case
Perfluorocarbon FC-72 / PP11~1.7Very LowStrict biphasic catalysis
Hydrofluoroether HFE-71007.4ModerateBridging solvent, workup
Hybrid Benzotrifluoride (BTF)9.2HighGeneral reaction medium
Strong Donor HFIP16.7HighStabilizing radical cations
👁️ Module 3: Analytics & Detection (The "Logistics" Problems)

User Query: "I purified my reaction on silica. The fractions looked empty, so I threw them away. Now I realize my product has no UV chromophore."

Diagnosis: The "Invisible Product" Syndrome. Highly fluorinated alkanes often lack the


-systems required for UV detection (254 nm). Furthermore, they often don't stain well with KMnO4 or Anisaldehyde because the C-F sheath protects the carbon backbone from oxidation.

The Fix: 19F qNMR (Quantitative NMR) Stop relying on TLC. 19F NMR is your primary eye. It is 83% as sensitive as 1H NMR and has zero background noise.

The 19F qNMR Protocol:

  • Internal Standard: Use

    
    -Trifluorotoluene (BTF)  or Fluorobenzene .[1]
    
    • Requirement: Must have a relaxation time (

      
      ) similar to your analyte.
      
  • Acquisition Parameters (CRITICAL):

    • Relaxation Delay (

      
      ):  Fluorine nuclei relax slowly. Set 
      
      
      
      (typically 10–20 seconds). Failure to do this leads to integration errors of >15%.
    • Spectral Width: Open it up! Fluorine shifts range from -50 ppm to -250 ppm.[1] Ensure your offset (O1P) is centered (~ -120 ppm).[1]

  • TLC Stain Alternative: Use Phosphomolybdic Acid (PMA) with strong heating. It is more aggressive than KMnO4 for fluoroalkanes.[1]

📝 Experimental Protocol: Photocatalytic C(sp3)–H Alkylation of HFCs

Context: This protocol addresses the challenge of functionalizing a hydrofluoroalkane (e.g., heptafluorobutane derivatives) using a decatungstate photocatalyst. This method avoids the use of explosive fluorine gas or expensive electrophilic fluorinating reagents.

Reagents:

  • Substrate: Hydrofluoroalkane (1.0 equiv)

  • Alkylation Agent: Electron-deficient alkene (e.g., Dimethyl maleate) (1.5 equiv)[1]

  • Catalyst: TBADT (Tetrabutylammonium decatungstate) (2 mol%)

  • Solvent: Acetonitrile/Benzotrifluoride (1:1 v/v)

  • Light Source: 390 nm (UV-A) or 365 nm LED (approx. 40W intensity)

Step-by-Step Workflow:

  • Preparation (Inert Atmosphere): In a glovebox or under Argon flow, charge a quartz tube (UV transparent) with TBADT (2 mol%) and the Alkylation Agent (1.5 equiv).

  • Substrate Addition:

    • If Liquid: Add HFC (1.0 equiv) via syringe.

    • If Volatile (

      
      ): Cool the tube to -78°C before addition and seal quickly with a Teflon-lined crimp cap.[1]
      
  • Degassing: Sparge the solvent mixture (MeCN/BTF) with Argon for 15 minutes before adding to the tube to prevent evaporative loss of volatile HFCs. Add solvent to the tube.

  • Irradiation: Place the tube 2 cm from the light source. Use a fan to maintain temperature at 25°C.

    • Troubleshooting Tip: If the solution turns dark blue and stays dark, your catalytic cycle is stalled (reduced catalyst is not turning over). Add a trace oxidant (e.g.,

      
      , 5 mol%) to re-oxidize the tungsten.
      
  • Workup: Concentrate the mixture. Do not use high vacuum if your product MW < 250, as fluoroalkanes sublime/evaporate easily.

  • Purification: Flash chromatography using Hexanes/EtOAc.

    • Detection: Collect fractions blindly if no UV active spots appear, then screen fractions via 19F NMR.

Workflow Visualization

Workflow Start Start: Combine Reagents (Inert Atm) Degas Degas Solvent (Prevent Volatility Loss) Start->Degas Irradiate Irradiate (365 nm) Fan Cooling Degas->Irradiate Check Color Check: Blue = Active Dark/Opaque = Stalled Irradiate->Check Oxidant Add Trace Oxidant (K2S2O8) Check->Oxidant Stalled Continue Continue Irradiation 12-24 h Check->Continue Active Oxidant->Continue NMR 19F NMR Check (Use BTF Std) Continue->NMR

Caption: Figure 2. Decision tree for photocatalytic alkylation of hydrofluoroalkanes.

📚 References
  • The Fluorine Effect & Bond Strengths: O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chem. Soc. Rev., 2008, 37, 308-319.[1] [Link]

  • Photocatalytic C-H Activation (Decatungstate): Tlahuext-Aca, A., et al. Hydrogen Atom Transfer Photocatalysis for the Functionalization of C(sp3)–H Bonds.[1] Chem. Rev. 2022. [Link]

  • Fluorous Biphasic Catalysis & Solvents: Horváth, I., & Rábai, J. Facile Catalyst Separation Without Water: Fluorous Biphasic Spectrometry. Science, 1994, 266, 72-75.[1] [Link]

  • 19F qNMR Standards & Protocols: Tornøe, C. W., et al. Quantitative 19F NMR Spectroscopy for the Analysis of Complex Reaction Mixtures. Angew. Chem. Int. Ed., 2020. [Link]

  • Safety Handling of Volatile Fluorides: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Purification methods for 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane

Case Reference: CAS 378-84-7 | Application: Fluoropolymer Synthesis / Fine Chemical Intermediate[1][2][3]

Introduction: Technical Profile & Purity Standards

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific purification challenges associated with This compound (hereafter referred to as TCHFB ).

TCHFB is a critical asymmetric hydrochlorofluorocarbon intermediate.[2][3] Achieving high purity (>99.5%) is often hindered by its homologous impurities—specifically the under-chlorinated dichloro- and over-chlorinated tetrachloro- species.[1][2][3] This guide provides a self-validating workflow to resolve these impurities based on their distinct volatility profiles.

Physical Property Reference Table
PropertyValueCritical Note for Purification
CAS Number 378-84-7Use for definitive inventory verification.[1][2][3]
Boiling Point 105.0 °C (at 760 mmHg)The "Sweet Spot" for separation.[2][3]
Density 1.697 g/mLSignificantly denser than water; facilitates phase separation.
Molecular Weight 269.40 g/mol
Key Impurity A 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutaneBP: 83–84 °C (Volatile fore-cut).[2][3]
Key Impurity B 2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutaneBP: 131 °C (High-boiling pot residue).[2]

Module 1: Diagnostic & Analysis (FAQ)

Q: How do I definitively confirm the identity of my crude material before purification? A: Do not rely solely on GC retention time. The structural similarity of the chlorofluorobutane family requires spectroscopic validation.[2][3]

  • GC-MS: Look for the parent ion (

    
     due to Cl isotopes).[1][2][3] The fragmentation pattern will show distinct loss of 
    
    
    
    (
    
    
    69) and
    
    
    fragments.[2][3]
  • 19F NMR: This is the gold standard.[2][3] TCHFB is asymmetric (

    
    ).[1][2][3] You should observe two distinct 
    
    
    
    signals (likely doublets or multiplets due to H-F coupling) and a complex proton signal in 1H NMR.[2] Symmetric impurities like the tetrachloro- analog will show simpler spectra.[1][2][3]

Q: My crude sample is fuming or has a sharp odor. Is this normal? A: No. Pure TCHFB has a mild ether-like odor.[1][2][3] Sharp, acrid odors indicate the presence of acidic byproducts (HCl or HF) from hydrolysis or incomplete synthesis.

  • Action: Perform the Acid Neutralization Protocol (Module 3) immediately to prevent corrosion of your GC columns and distillation glassware.[2][3]

Module 2: Purification Protocol (Distillation)

Core Strategy: Fractional Distillation.[2][3][4] Because the boiling point difference (


) between TCHFB (105°C) and its nearest impurity (Dichloro-analog, 84°C) is 

, fractional distillation is highly effective.[2][3]
Step-by-Step Methodology
  • Apparatus Setup:

    • Use a Vigreux column (minimum 30 cm) or a packed column (glass helices) to achieve 10–15 theoretical plates.

    • Ensure the condenser is cooled to 5–10°C (chilled water) to prevent loss of the volatile dichloro- impurity during the fore-cut.[1][2][3]

    • Atmospheric vs. Vacuum: Distillation at atmospheric pressure is recommended.[2][3] TCHFB is stable at 105°C. Vacuum distillation is unnecessary unless the material is known to be thermally labile in your specific matrix.[2][3]

  • Equilibration:

    • Heat the pot to reflux. Allow the column to equilibrate for 30–60 minutes at total reflux (take-off valve closed). This concentrates the volatile impurities at the top.[2][3]

  • Fraction Collection:

    • Fraction 1 (Fore-cut): Collect distillate between 80°C – 95°C .

      • Composition: Primarily 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane.[2][5]

      • Action: Discard or recycle if synthesizing the dichloro- species.[1][2][3]

    • Fraction 2 (Transition): Collect 95°C – 103°C .

      • Composition: Mixture.[2][3][6][7][8] Save for re-distillation in future batches.

    • Fraction 3 (Main Heart Cut): Collect 104°C – 106°C .

      • Composition:Pure TCHFB (>99%). [2][3]

    • Pot Residue: Do not distill to dryness. The liquid remaining above 108°C contains the 2,2,3,3-Tetrachloro- analog.[1][2][3][9]

Module 3: Chemical Treatment (Washing & Drying)[1][2][3]

If your diagnostic check revealed acidity (low pH) or moisture, perform this module before distillation.

  • Acid Neutralization:

    • Wash the crude organic layer with 5% Sodium Bicarbonate (

      
      )  solution.[2][3]
      
    • Observation: Vigorous bubbling indicates removal of HCl/HF.[2][3]

    • Repeat until bubbling ceases.[2][3]

  • Phase Separation:

    • TCHFB (

      
      ) will be the bottom layer .[2][3] Separation is usually rapid and distinct.[2][3]
      
  • Drying:

    • Pass the organic layer through a bed of Magnesium Sulfate (

      
      )  or add activated 3A Molecular Sieves .[2][3]
      
    • Why 3A? Larger pore sieves (like 13X) might adsorb the halogenated organic.[2][3]

    • Target: Water content

      
       ppm is required to prevent hydrolysis during heating.[2][3]
      

Module 4: Visualization & Workflow

The following diagram illustrates the logical flow for purifying a crude reaction mixture containing TCHFB.

PurificationWorkflow Start Crude Reaction Mixture (TCHFB + Impurities + Acid) Wash 1. Chemical Wash (5% NaHCO3 + Water) Start->Wash Remove HCl/HF Sep 2. Phase Separation (Collect Bottom Layer, d=1.7) Wash->Sep Dry 3. Drying (MgSO4 or 3A Mol Sieves) Sep->Dry Remove H2O Distill 4. Fractional Distillation (Atmospheric Pressure) Dry->Distill ForeCut Fraction 1: Fore-cut (< 95°C) (Dichloro- impurities) Distill->ForeCut Volatiles HeartCut Fraction 2: Heart-cut (104-106°C) Target: Pure TCHFB Distill->HeartCut Product PotRes Pot Residue (> 108°C) (Tetrachloro- impurities) Distill->PotRes Heavies

Figure 1: Purification workflow for this compound, prioritizing acid removal and fractional distillation based on boiling point differentials.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Product is Cloudy Micro-emulsion of water.[1][2][3]Re-dry with activated 3A Molecular Sieves for 12 hours.[2][3] Filter before use.
GC shows "Shoulder" Peak Isomer contamination (likely 1,1,3-trichloro isomer).[2][3]These isomers have very similar BPs.[2][3][7] Increase reflux ratio to 20:1 or use a higher efficiency column (Spinning Band Distillation).
Corrosion in Distillation Pot Residual HF/HCl.[2][3]The wash step was insufficient. Add solid

to the distillation pot as an acid scavenger during distillation.[2][3]
Low Yield Azeotrope formation.[2][3]TCHFB may form azeotropes with water.[2][3] Ensure the crude is strictly dry before distillation.[2][3]

References

  • ABCR GmbH . This compound Product Data Sheet. Retrieved from (Accessed 2024).[2][3]

  • SynQuest Laboratories . Safety Data Sheet: 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane. (Provides comparative data for the dichloro- impurity). Retrieved from .[2][3][6]

  • NIST Chemistry WebBook . Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro- (Homologous Series Reference).[2] National Institute of Standards and Technology.[2][3] Retrieved from .[2][3]

  • PubChem . 2,3-Dichloro-1,1,1,4,4,4-hexafluorobut-2-ene (Precursor/Impurity Data). CID 9337.[2][3][10] Retrieved from .[2][3]

Sources

Dealing with impurities in 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane

Role: Senior Application Scientist, Fluorine Chemistry Division Subject: Advanced Impurity Management & Reaction Optimization Guide Reference Code: TSC-378-84-7-V2[1]

Introduction: The Criticality of Purity in Fluorocarbon Intermediates

Welcome to the technical support hub for This compound (CAS 378-84-7).[1] In high-value fluorination workflows—such as the synthesis of hexafluoro-2-butyne or hexafluorobutadiene —this intermediate serves as a pivot point.[1] Its purity is not merely a specification; it is a determinant of reaction kinetics.[1]

Impurities in this system are rarely inert.[1] Under-chlorinated species (dichloro-) can lead to incomplete elimination reactions, while over-chlorinated species (tetrachloro-) often act as stubborn spectators that accumulate in solvent recycling loops or, worse, poison metal-mediated dechlorination catalysts (e.g., Zinc/Ethanol systems).[1]

This guide moves beyond basic datasheets to provide a mechanistic understanding of impurity management, ensuring your downstream applications—whether pharmaceutical building blocks or advanced polymers—remain robust.[1]

Impurity Profile & Diagnostics

The synthesis of this compound typically involves the chlorination of 1,1,1,4,4,4-hexafluoro-2-butene.[1] Consequently, the impurity profile is predictable based on reaction stoichiometry and kinetics.[1]

Table 1: Common Impurities and Their Impact
Impurity NameStructureCAS No.Boiling PointOriginImpact on Downstream Reaction
2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane CF₃-CHCl-CHCl-CF₃384-54-366-68°CUnder-chlorination (Incomplete reaction)Consumes base/metal reagents; yields different olefin byproducts.
2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane CF₃-CCl₂-CCl₂-CF₃375-34-8131-133°COver-chlorination (Excess Cl₂/Light)Inert to mild bases; accumulates in solvent; difficult to remove from final products if not distilled early.[1][2]
Hexafluoro-2-butyne CF₃-C≡C-CF₃692-50-2-25°CPremature eliminationHigh volatility; loss of yield; pressure buildup in closed vessels.[1]
Hydrogen Fluoride (HF) / HCl HF / HCl7664-39-319.5°C / -85°CHydrolysis / Elimination side-productCRITICAL: Corrodes glass/metal; catalyzes polymerization; hazardous.[1]

Visualization: Impurity Formation Pathways

Understanding where impurities come from is the first step to mitigation.[1] The diagram below maps the chlorination cascade of hexafluoro-2-butene.

ImpurityPathway Start 1,1,1,4,4,4-Hexafluoro-2-butene (Starting Material) Dichloro 2,3-Dichloro-1,1,1,4,4,4- hexafluorobutane (Under-chlorinated Impurity) Start->Dichloro Step 1: Chlorination Cl2 + Cl2 / UV Target 2,2,3-Trichloro-1,1,1,4,4,4- hexafluorobutane (TARGET) Dichloro->Target Step 2: Chlorination Tetrachloro 2,2,3,3-Tetrachloro-1,1,1,4,4,4- hexafluorobutane (Over-chlorinated Impurity) Target->Tetrachloro Step 3: Over-Chlorination

Figure 1: Stepwise chlorination pathway showing the origin of under- and over-chlorinated impurities.[1]

Troubleshooting Guide (Q&A)

Q1: My reaction with Zinc (to form hexafluorobutadiene) stalls after 50% conversion. Why?

  • Diagnosis: This is often caused by surface passivation of the Zinc.[1] If your starting material contains acidic impurities (HCl/HF) or significant amounts of the tetrachloro impurity, the metal surface can become coated with zinc salts or unreactive organic films.[1]

  • Solution:

    • Acid Wash: Wash your 2,2,3-trichloro starting material with dilute NaHCO₃ solution, then water, and dry over MgSO₄ before the reaction.[1]

    • Activation: Activate your Zinc dust with dilute HCl followed by ethanol and ether washes immediately before use.[1]

    • Solvent: Ensure your solvent (e.g., ethanol or acetic anhydride) is anhydrous.[1] Water promotes the formation of zinc oxide/hydroxide, which is inactive.[1]

Q2: I am seeing a persistent "shoulder" peak on my GC analysis of the target material.

  • Diagnosis: This is likely the 2,3-dichloro impurity (CAS 384-54-3).[1] Its boiling point (66-68°C) is significantly lower than the target (104°C), but if the column temperature ramp is too fast, they may co-elute.[1]

  • Solution:

    • GC Method: Lower the initial oven temperature to 40°C and hold for 5 minutes before ramping. This utilizes the volatility difference to separate the dichloro species.[1]

    • Purification: A simple "topping" distillation can easily remove this light impurity.[1]

Q3: Can I separate the 2,2,3,3-tetrachloro impurity by distillation?

  • Answer: Yes, and it is highly recommended.[1] The boiling point difference is substantial (~27°C).[1]

    • Target (Trichloro): 104-105°C [1]

    • Impurity (Tetrachloro): 131-133°C [1]

    • Protocol: Use a fractionating column (e.g., Vigreux or packed column).[1] Collect the fraction at 103-106°C. Stop collection when the head temperature begins to rise rapidly above 108°C. The residue in the pot will be rich in the tetrachloro species.[1]

Q4: My glass reactor is etching during the synthesis. Is this normal?

  • Diagnosis: No. This indicates the presence of free HF .[1] While chlorinated species are stable, any hydrolysis of the -CF₃ groups (rare but possible under harsh acidic/thermal conditions) or impurities from the precursor can generate HF.[1]

  • Immediate Action: Neutralize the reaction mixture immediately.

  • Prevention: Use PTFE or Hastelloy reactors for high-temperature chlorination steps if HF generation is suspected.[1] Ensure all reagents are strictly anhydrous.

Purification Protocol: Fractional Distillation

Because the impurities have widely separated boiling points, fractional distillation is the gold standard for purification.[1]

Equipment:

  • Round-bottom flask (sized to be 50-70% full).[1]

  • Vigreux column (minimum 20cm) or packed column (glass helices) for higher purity.[1]

  • Water-cooled condenser.[1]

  • Vacuum adapter (optional, but atmospheric pressure is usually sufficient).[1]

Workflow:

  • Preparation: Wash crude reaction mixture with 5% NaHCO₃ to remove acidity. Dry thoroughly over anhydrous CaCl₂ or MgSO₄. Filter into the distillation flask.

  • Fore-run (Lights): Heat the bath. Collect the fraction boiling between 60°C and 90°C .

    • Contains: 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane (BP 66-68°C) and solvent residues.[1]

  • Main Fraction (Target): Collect the fraction boiling between 103°C and 106°C .

    • Contains: Pure this compound.[1]

    • Purity Check: GC should show >98% area.[1]

  • Residue (Heavies): Stop distillation when temperature rises above 108°C or pot volume is low.

    • Contains: 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluorobutane (BP 131°C).[1][3][4][5]

PurificationFlow Crude Crude Mixture (Trichloro + Dichloro + Tetrachloro + Acids) Wash Base Wash (NaHCO3) & Dry Crude->Wash Distill Fractional Distillation Wash->Distill Lights Fore-run (<90°C) (Discard/Recycle) Contains: 2,3-Dichloro Distill->Lights T < 90°C Target Main Fraction (103-106°C) (Keep) Contains: 2,2,3-Trichloro Distill->Target T = 103-106°C Heavies Pot Residue (>108°C) (Discard) Contains: 2,2,3,3-Tetrachloro Distill->Heavies T > 108°C

Figure 2: Logic flow for the purification of this compound.

References

  • CAS Common Chemistry . (n.d.).[1][4] 2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane Details. Retrieved from [Link][1][4][6]

  • Beilstein Journal of Organic Chemistry . (2013). Halogenation and dehydrohalogenation of hydrofluoroolefins. Retrieved from [Link]

  • Cheméo . (n.d.).[1][4] Physical Properties of Butane, 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluoro-. Retrieved from [Link][1][6]

Sources

Validation & Comparative

2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane vs other fluorinated solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane vs. Modern Fluorinated Solvents

Executive Summary

This compound (CAS 378-84-7) is a specialized hydrochlorofluorocarbon (HCFC) solvent characterized by its high density (1.697 g/mL) and moderate boiling point (105°C).[1] Often utilized in niche proteomics workflows and organic synthesis, it serves as a "heavy" non-polar solvent distinct from modern fluorinated alcohols like Hexafluoroisopropanol (HFIP) or green hydrofluoroethers (HFEs).

This guide objectively compares its performance against standard alternatives, highlighting its utility in high-efficiency liquid-liquid extractions where phase separation kinetics are critical.

Physicochemical Profile & Comparison

The following table contrasts CAS 378-84-7 with common solvents used in drug development and proteomics.

FeatureThis compound Chloroform (CHCl₃) HFIP (Hexafluoroisopropanol) HFE-7100 (Engineered Fluid)
CAS Number 378-84-7 67-66-3920-66-1163702-07-6
Boiling Point 105°C 61°C58°C61°C
Density (25°C) 1.697 g/mL 1.49 g/mL1.59 g/mL1.52 g/mL
Polarity Low (Lipophilic)Low-MediumHigh (H-bond donor)Very Low
Solvency Type Lipid/Hydrophobic extractionGeneral organicPeptide/Protein solubilizerFluorinated cleaning/carrier
Phase Position Bottom Layer (vs. Water)Bottom LayerMiscible (usually)Bottom Layer
Environmental HCFC (Ozone Depleting)Toxic/CarcinogenCorrosive/VolatileLow GWP/Zero ODP

Key Insight: The 105°C boiling point of CAS 378-84-7 makes it significantly less volatile than Chloroform or HFIP, reducing solvent loss during extended extractions but requiring higher energy (or vacuum) for removal.

Performance Analysis: Applications in Research

A. Proteomics & Lipidomics (Delipidation)

In proteomic sample preparation, removing lipids without precipitating the target protein is a delicate balance.

  • Mechanism: CAS 378-84-7 acts as a "super-heavy" chloroform substitute. Its three chlorine atoms provide strong lipophilicity, while the terminal trifluoromethyl (CF₃) groups reduce surface tension, allowing better penetration into biological matrices.

  • Advantage: The extreme density difference (1.7 vs 1.0 g/mL water) ensures rapid and clean phase separation, even with viscous biological samples that typically form emulsions with lighter solvents.

B. Organic Synthesis
  • Inert Reaction Medium: unlike HFIP, which activates electrophiles via hydrogen bonding, CAS 378-84-7 is relatively inert. It is used in halogenation reactions where a non-flammable, high-boiling solvent is required to maintain reflux temperatures above 100°C without using pressurized vessels.

Experimental Protocols

Protocol 1: High-Density Biphasic Extraction (Lipid Removal)

Objective: Remove lipid contaminants from a protein solution using CAS 378-84-7.

Reagents:

  • Aqueous Protein Sample (1 mL)

  • This compound (CAS 378-84-7)[2][3]

  • Methanol (optional co-solvent)

Workflow:

  • Addition: Add 1.0 mL of CAS 378-84-7 to 1.0 mL of aqueous sample in a 2.0 mL microcentrifuge tube.

    • Note: If the sample is high in phospholipids, add 200 µL Methanol to break emulsions.

  • Agitation: Vortex vigorously for 60 seconds. The mixture will turn cloudy.

  • Separation: Centrifuge at 3,000 x g for 3 minutes.

    • Observation: Three distinct layers will form.

      • Top: Aqueous phase (Proteins/Peptides).

      • Interface: Denatured debris (if any).

      • Bottom: Fluorinated phase (Lipids/Hydrophobic contaminants).

  • Recovery: Carefully pipette the Top Layer into a fresh tube. The high density of the solvent ensures the lipid layer stays firmly at the bottom, minimizing contamination risk compared to ether extractions (where lipids float).

Protocol 2: Solvent Removal (Evaporation)

Objective: Remove CAS 378-84-7 from extracted fractions.

  • Challenge: BP is 105°C.

  • Method: Use a centrifugal evaporator (SpeedVac) or Rotary Evaporator.

  • Settings: Set vacuum pressure to < 20 mbar and bath temperature to 45°C. The solvent will evaporate slower than water; ensure complete dryness to prevent interference in downstream LC-MS.

Decision Logic & Workflow Visualization

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting between CAS 378-84-7, HFIP, and Chloroform based on target analyte properties.

SolventSelection Start Select Solvent for Bio-Extraction Analyte Target Analyte? Start->Analyte Peptide Peptide/Protein (Solubilization) Analyte->Peptide Lipid Lipid/Hydrophobic (Extraction) Analyte->Lipid HFIP Use HFIP (Polar, H-Bond Donor) Peptide->HFIP PhaseSep Phase Separation Requirement? Lipid->PhaseSep Standard Standard Separation PhaseSep->Standard Difficult Difficult Emulsion / High Purity Needed PhaseSep->Difficult Chloroform Use Chloroform (BP 61°C, d=1.49) Standard->Chloroform CAS378 Use CAS 378-84-7 (BP 105°C, d=1.70) Difficult->CAS378

Figure 2: High-Density Extraction Phase Diagram

Caption: Visualizing the density-driven stratification in a CAS 378-84-7 extraction.

ExtractionPhase Tube Aqueous Phase (Top) (Proteins/Salts) Interface (Debris) CAS 378-84-7 Phase (Bottom) (Lipids/Hydrophobics) Properties Solvent Properties: Density: 1.697 g/mL Lipophilicity: High BP: 105°C Properties->Tube Drives Separation Sample Biological Sample Mix Mix & Centrifuge Sample->Mix Mix->Tube

Safety & Regulatory Note

  • HCFC Status: As a Hydrochlorofluorocarbon, CAS 378-84-7 has a non-zero Ozone Depletion Potential (ODP). Its use is regulated under the Montreal Protocol. In many jurisdictions, it is restricted to essential research or feedstock uses where no viable alternative exists.

  • Toxicity: Like many halogenated butanes, it may exhibit anesthetic properties. Handle in a fume hood.

  • Disposal: Must be segregated as halogenated waste. Do not mix with non-halogenated solvents.

References

  • Santa Cruz Biotechnology. this compound Product Data. Retrieved from

  • Apollo Scientific. Product Analysis: CAS 378-84-7 Physical Properties. Retrieved from

  • ChemicalBook. this compound Technical Specifications. Retrieved from

Sources

Definitive Structural Elucidation of 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane: A Multi-Nuclear NMR vs. MS Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers synthesizing or isolating highly halogenated alkanes, structural validation presents a unique analytical challenge.[1][2] Standard Gas Chromatography-Mass Spectrometry (GC-MS) often fails to definitively distinguish between isomers of 2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane due to excessive fragmentation and the loss of molecular ions (


).[1][2]

This guide outlines a self-validating Multi-Nuclear NMR protocol (


)  that provides unambiguous proof of connectivity and stereochemistry, superior to MS-based methods.[1][2]
Part 1: The Analytical Challenge (NMR vs. MS)

The target molecule,


 , contains a chiral center at C3 and a dense halogen backbone.[1][2] Below is a comparative analysis of why NMR is the required standard for this validation.
FeatureGC-MS (Electron Impact) Multi-Nuclear NMR (

)
Isomer Differentiation Low. 2,2,3-trichloro and 2,3,3-trichloro isomers yield nearly identical fragment ions (

,

).[1][2]
High. Distinct chemical shifts and coupling constants (

) reveal exact connectivity.
Molecular Ion (

)
Rare/Weak. Halogens (Cl, F) are labile;

is often absent, leaving only

or

.[1][2]
Not Applicable. NMR detects the intact backbone in solution.
Stereochemistry None. (Unless using specialized chiral columns).[2]High.

coupling constants reveal rotameric populations and relative stereochemistry.
Quantification Variable. Response factors vary heavily with halogen content.[1][2]Absolute.

integration provides precise molar ratios of functional groups.
Part 2: The NMR Validation Protocol
1. Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is standard.[2]
    
  • Concentration:

    
     10 mg/mL to resolve satellite peaks (
    
    
    
    satellites).[2]
  • Tube: 5mm high-precision NMR tube (avoid low-quality glass which can contain boron/silicon background signals in other nuclei).

2.

NMR: The Primary Screen (Survey Scan)

Fluorine NMR is the most sensitive tool for this molecule due to the presence of two distinct


 groups.
  • Predicted Spectrum: Two distinct signals (singlets or quartets depending on coupling).[2]

  • Diagnostic Logic:

    • Signal A (

      
      ):  This group is vicinal to the proton at C3.[2] It will appear as a doublet  (split by 1H) or complex multiplet.[2]
      
    • Signal B (

      
      ):  This group is attached to a quaternary carbon (
      
      
      
      ). It is isolated from protons (4 bonds away).[2] It will appear as a singlet (or very fine multiplet due to long-range F-F coupling).[2]
    • Integration: Must be 1:1 (3F : 3F).

3.

NMR: The Connectivity Probe

The molecule has only one proton (at C3). This simplifies the spectrum but maximizes the information density of that single peak.

  • Prediction: A quartet at

    
     4.5 – 5.5 ppm.[1][2]
    
  • Mechanism: The proton on C3 is coupled to the three equivalent fluorines on C4 (

    
    ).[2]
    
  • Coupling Constant (

    
    ):  Expect 
    
    
    
    .[2]
  • Validation Check: If you see a singlet, the structure is wrong (likely the 2,2,3,3-tetrachloro analog or a hydrolyzed product).[1][2] If you see a doublet, you have likely lost two fluorines.[1][2] It must be a quartet.

4.

NMR: The Backbone Verification

Use Proton-Decoupled


 NMR (

) to confirm the carbon skeleton.[2]
  • C1 (

    
    ):  Quartet (
    
    
    
    ).[2][3]
  • C2 (

    
    ):  Singlet (or weak multiplet from long-range F coupling).[2] Characteristic shift for 
    
    
    
    is
    
    
    85-95 ppm.[2]
  • C3 (

    
    ):  Doublet of Quartets.[2] Split by directly attached H (
    
    
    
    ) and vicinal F (
    
    
    ).
  • C4 (

    
    ):  Quartet (
    
    
    
    ).[2][3]
Part 3: Experimental Workflow & Decision Tree

The following diagram illustrates the logical flow for validating the structure. If any step fails, the synthesis or isolation must be revisited.[1][2]

NMR_Validation_Workflow Start Crude Product (C4HCl3F6 Isomer) F19_Scan Step 1: 19F NMR (Survey Scan) Start->F19_Scan Check_F_Signals Count 19F Signals F19_Scan->Check_F_Signals Two_Signals 2 Distinct Signals (Integration 1:1) Check_F_Signals->Two_Signals Pass One_Signal 1 Signal or Wrong Ratio Check_F_Signals->One_Signal Fail H1_Scan Step 2: 1H NMR (Connectivity) Two_Signals->H1_Scan Reject REJECT SAMPLE (Isomer/Impurity) One_Signal->Reject Check_Splitting Check H-F Coupling H1_Scan->Check_Splitting Quartet Quartet Pattern (Coupled to CF3) Check_Splitting->Quartet Pass Singlet Singlet (No F neighbors) Check_Splitting->Singlet Fail C13_Scan Step 3: 13C NMR (Backbone) Quartet->C13_Scan Singlet->Reject Final_Check Verify 2x Quartets (CF3) + 1x CCl2 + 1x CHCl C13_Scan->Final_Check Validated STRUCTURE VALIDATED This compound Final_Check->Validated Pass Final_Check->Reject Fail

Caption: Logical decision tree for the structural validation of this compound, prioritizing


 NMR for rapid screening.
Part 4: Advanced Verification (HOESY)

For definitive proof of spatial arrangement (e.g., distinguishing between diastereomers if the synthesis was not stereoselective), use HOESY (Heteronuclear Overhauser Effect Spectroscopy) .[1][2]

  • Objective: Detect through-space interactions between the Proton (H on C3) and the Fluorines.

  • Observation: You should observe a strong NOE (Nuclear Overhauser Effect) cross-peak between the H(C3) and the

    
    (C4).
    
  • Critical Check: If you observe a strong NOE between H(C3) and

    
    (C1), it implies a folded conformation or unexpected proximity, but typically, the distance across the 
    
    
    
    group is too large for a strong signal.[1][2] This confirms the regiochemistry of the
    
    
    placement.
References
  • NIST Mass Spectrometry Data Center. (2023).[1][2] Mass Spectrum of Butane, 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluoro- (Analogous fragmentation patterns).[1][2] National Institute of Standards and Technology.[2] [Link][1][2]

  • Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1][2] (Standard text for

    
     coupling constants and chemical shifts).
    
  • Beilstein Journal of Organic Chemistry. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation.[1][2] (Provides experimental NMR data for hexafluorobutane derivatives). [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data.[2] Springer.[1][2] (Source for general

    
     chemical shift prediction rules for chlorinated carbons).
    

Sources

A Comparative Guide for Researchers: 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane versus Perfluorohexane as a Solvent

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide offers a detailed comparison of 2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane and perfluorohexane, two solvents with distinct properties and potential applications in the laboratory and beyond.

In the landscape of solvent selection, the choice between a hydrochlorofluorocarbon (HCFC) and a perfluorocarbon (PFC) is a critical one, with implications for performance, safety, and environmental impact. This guide provides a comprehensive analysis of this compound, an HCFC, and perfluorohexane, a PFC, to inform your selection process for applications such as reaction media, extraction, and chromatography.

At a Glance: A Tale of Two Solvents

This compound belongs to the hydrochlorofluorocarbon family, compounds that contain carbon, hydrogen, chlorine, and fluorine. The presence of chlorine in its structure is a key determinant of its chemical behavior and environmental profile.

In contrast, perfluorohexane is a perfluorocarbon, meaning all hydrogen atoms on the hexane backbone have been replaced by fluorine. This complete fluorination results in a highly inert and stable molecule with unique physical and chemical properties.

Physicochemical Properties: A Side-by-Side Comparison

A solvent's utility is fundamentally governed by its physical and chemical characteristics. The following table presents a comparison of the key properties of this compound and perfluorohexane. It is important to note that while extensive data is available for perfluorohexane, specific experimental values for this compound are less common in publicly accessible literature. Therefore, some properties for the latter are inferred based on the behavior of structurally similar hydrochlorofluorocarbons.

PropertyThis compoundPerfluorohexane
Molecular Formula C₄HCl₃F₆C₆F₁₄
Boiling Point Estimated to be in a similar range to other chlorinated fluorobutanes56 °C[1]
Density Expected to be higher than perfluorohexane due to the presence of heavier chlorine atoms1.68 g/cm³[1]
Viscosity Data not readily available0.7 cP at 25 °C
Vapor Pressure Data not readily available231 mmHg at 25 °C
Solubility in Water Generally low for haloalkanes[2][3]Very low
Solubility in Organic Solvents Generally soluble in a range of organic solvents[2][4]Soluble in many organic solvents[4]

Performance in the Laboratory: Solvency Power and Applications

The choice of solvent is critical for the success of chemical reactions, extractions, and analytical procedures. The distinct molecular structures of this compound and perfluorohexane lead to different solvency characteristics.

This compound: As a hydrochlorofluorocarbon, this solvent possesses a degree of polarity due to the presence of both chlorine and fluorine atoms. This polarity suggests it would be a more effective solvent for a wider range of organic compounds, including those with some polar functional groups, compared to the highly nonpolar perfluorohexane.[2][4] Its reactivity, while generally low for a haloalkane, may be higher than that of a perfluorocarbon, which could be a consideration for sensitive chemical reactions.

Perfluorohexane: Being a perfluorocarbon, perfluorohexane is characterized by its chemical and biological inertness. Its high gas-dissolving capacity makes it suitable for applications requiring enhanced oxygenation.[2] Perfluorohexane is an excellent solvent for other fluorinated compounds and has found use as a coolant, in medical imaging as a contrast agent, and as an inert reaction medium.[2] However, its utility for dissolving non-fluorinated organic compounds is more limited due to its highly nonpolar nature.

To provide a practical framework for evaluating these solvents, the following section details a hypothetical experimental protocol for comparing their solvency power.

Experimental Protocol: Comparative Solubility Assessment

This protocol outlines a method to quantitatively compare the solubility of a model compound in both this compound and perfluorohexane.

Objective: To determine and compare the saturation solubility of a model analyte in each solvent at a controlled temperature.

Materials:

  • This compound

  • Perfluorohexane

  • Model analyte (e.g., a common pharmaceutical ingredient or a synthetic intermediate)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the model analyte to separate vials.

    • Accurately dispense a known volume of each solvent into the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The continuous agitation facilitates this process.

  • Sample Preparation for Analysis:

    • After equilibration, carefully remove the vials from the shaker bath and allow any undissolved solid to settle.

    • Withdraw an aliquot of the supernatant from each vial using a pipette, ensuring no solid particles are transferred.

    • Dilute the aliquots to a known volume with a suitable solvent that is miscible with both the test solvent and the mobile phase of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved analyte.

    • Prepare a calibration curve using standard solutions of the analyte to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility of the analyte in each solvent, typically expressed in mg/mL or mol/L.

    • Compare the solubility values to determine which solvent is more effective for the model compound.

Causality Behind Experimental Choices:

  • Excess Analyte: Using an excess of the solid analyte ensures that the solution reaches its saturation point, providing a true measure of the maximum solubility.

  • Constant Temperature: Solubility is highly dependent on temperature. A constant temperature bath is crucial for obtaining reproducible and comparable results.

  • Equilibration Time: Sufficient time is necessary for the dissolution process to reach equilibrium.

  • Careful Sampling: Taking only the supernatant prevents the inclusion of undissolved solids, which would lead to an overestimation of solubility.

  • Validated Analytical Method: An accurate and precise analytical method is essential for reliable quantification of the dissolved analyte.

Caption: Workflow for determining and comparing the solubility of a compound in two different solvents.

Environmental, Health, and Safety Considerations

The environmental and safety profiles of solvents are of paramount importance in modern research and development. The table below summarizes the key environmental and safety metrics for both solvents.

AspectThis compoundPerfluorohexane
Ozone Depletion Potential (ODP) Non-zero, as it is an HCFC. The presence of chlorine allows it to participate in ozone-depleting reactions in the stratosphere.[5][6]0 (Contains no chlorine or bromine)
Global Warming Potential (GWP) Expected to be significant, as is typical for HCFCs.[7][8]Very High (9300 over a 100-year time horizon)[1]
Toxicity Data for this specific compound is limited, but haloalkanes, in general, should be handled with care, avoiding inhalation and skin contact.[1][9][10]Generally considered to have low toxicity.[2]
Flammability Generally non-flammable.Non-flammable.[1]

Expert Insights on Environmental Impact:

  • Ozone Depletion: The key differentiator from an ozone-depletion perspective is the presence of chlorine in this compound. As an HCFC, it contributes to ozone layer depletion, albeit to a lesser extent than older chlorofluorocarbons (CFCs).[5][6][11] This is a significant consideration under the Montreal Protocol and its subsequent amendments, which aim to phase out ozone-depleting substances.

Conclusion: A Balanced Decision

The choice between this compound and perfluorohexane as a solvent requires a careful balancing of performance requirements, environmental responsibilities, and safety protocols.

This compound may offer broader solvency for a range of organic compounds due to its moderate polarity. However, its contribution to ozone depletion and its likely significant global warming potential are major drawbacks.

Perfluorohexane , on the other hand, is exceptionally inert and non-ozone-depleting, making it suitable for specialized applications where these properties are paramount. Its extremely high global warming potential, however, is a serious environmental concern.

For researchers and drug development professionals, the path forward involves a thorough evaluation of the specific needs of their application. It is also crucial to explore emerging, more environmentally benign solvent alternatives that can deliver the required performance without the significant environmental penalties associated with many traditional halogenated solvents.

References

  • Ozone depletion potential - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Perfluorohexane - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Papadimitriou, V. C., et al. (2018). Global warming potential estimates for the C1–C3 hydrochlorofluorocarbons (HCFCs) included in the Kigali Amendment to the Montreal Protocol. Atmospheric Chemistry and Physics, 18(9), 6283-6297. Retrieved February 19, 2026, from [Link]

  • Physical Properties of Haloalkanes and Haloarenes | CK-12 Foundation. (2026, January 1). Retrieved February 19, 2026, from [Link]

  • What do blowing agent, GWP, ODP, HCFC mean? | Kingspan NZ. (n.d.). Retrieved February 19, 2026, from [Link]

  • Heat pump refrigerants with low global warming potential (GWP). (2023, August 9). Retrieved February 19, 2026, from [Link]

  • Ozone-Depleting Substances | US EPA. (2025, March 25). Retrieved February 19, 2026, from [Link]

  • Physical Properties of Haloalkanes - BYJU'S. (n.d.). Retrieved February 19, 2026, from [Link]

  • Ozone-Depleting Substances: Alternatives. (n.d.). Retrieved February 19, 2026, from [Link]

  • HALOALKANES AND HALOARENES - creedutive. (n.d.). Retrieved February 19, 2026, from [Link]

  • Control of HFC-23 Emissions | US EPA. (2025, November 28). Retrieved February 19, 2026, from [Link]

  • Global Warming Potential (GWP) of Refrigerants: Why are Particular Values Used? - Tecniche Nuove. (n.d.). Retrieved February 19, 2026, from [Link]

  • 7.1 Alkyl Halides - Structure and Physical Properties - Chemistry LibreTexts. (2019, February 13). Retrieved February 19, 2026, from [Link]

  • Ozone Depletion - Pharos - Habitable. (n.d.). Retrieved February 19, 2026, from [Link]

  • 12: Organic Chemistry - Alkanes and Halogenated Hydrocarbons. (n.d.). Retrieved February 19, 2026, from [Link]

  • Environment & Climate - Fluorocarbons.org. (n.d.). Retrieved February 19, 2026, from [Link]

  • 1,1,1-Trichloro-2,2,3,3,4,4,4-heptafluorobutane | Solubility of Things. (n.d.). Retrieved February 19, 2026, from [Link]

  • Butane, 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluoro- - Substance Details - EPA. (2023, November 1). Retrieved February 19, 2026, from [Link]

  • The Use of Per-fluorocarbons as Alternatives to Ozone-Depleting Compounds - P2 InfoHouse. (n.d.). Retrieved February 19, 2026, from [Link]

  • Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro- - the NIST WebBook. (n.d.). Retrieved February 19, 2026, from [Link]

  • The Economic Benefits of Chlorine Chemistry in Fluorocarbons in the United States and Canada. (2022, July 6). Retrieved February 19, 2026, from [Link]

  • Fluorocarbons – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 19, 2026, from [Link]

  • Chlorofluorocarbon - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Chemical Properties of Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro- (CAS 423-38-1). (n.d.). Retrieved February 19, 2026, from [Link]

  • Toxic Chemistry: Chlorofluorocarbons (CFC), Health & Environment - GreenSpec. (n.d.). Retrieved February 19, 2026, from [Link]

  • Global PFAS Screening Tool - Center for Per-and Polyfluoroalkyl Substances Information - ChemRadar. (n.d.). Retrieved February 19, 2026, from [Link]

  • CAS#:384-54-3 | 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane | Chemsrc. (2025, August 27). Retrieved February 19, 2026, from [Link]

  • (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (2024, February 27). Retrieved February 19, 2026, from [Link]

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Navigating the Analytical Landscape of Halogenated Hydrocarbons: A Comparative Guide to 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of specialty chemicals, 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane stands as a compound with niche applications, particularly where specific solvency and physical properties are paramount. However, the broader class of halogenated hydrocarbons to which it belongs has faced intense scrutiny due to environmental and health concerns, including ozone depletion and global warming potential.[1][2] This has catalyzed a shift towards safer, more sustainable alternatives. This guide provides a cross-referenced examination of the analytical data for this compound, alongside a comparative analysis of its potential replacements, offering researchers, scientists, and drug development professionals a critical resource for informed decision-making.

Characterizing the Target: this compound

This compound, with the chemical formula C₄Cl₃F₇ and a molecular weight of 287.391 g/mol , is a dense, halogenated alkane.[3] While detailed, publicly available analytical spectra for this specific compound are scarce, we can infer its expected analytical characteristics based on its structure and data from analogous compounds.

Predicted Analytical Profile

A comprehensive analytical characterization is crucial for quality control, purity assessment, and trace analysis. The primary techniques for elucidating the structure and purity of a compound like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹⁹F NMR: Due to the presence of seven fluorine atoms in two different chemical environments (a -CF₃ group and a -CF- group), the ¹⁹F NMR spectrum is expected to show distinct signals for each environment. The chemical shifts and coupling constants would be indicative of the through-bond interactions with neighboring chlorine and carbon atoms.[4] For instance, in the structurally similar 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, distinct signals for the two trifluoromethyl groups are observed in the ¹⁹F NMR spectrum.[5]

  • ¹³C NMR: The carbon skeleton of this compound contains four carbon atoms, each in a unique chemical environment due to the substitution pattern of fluorine and chlorine. Therefore, four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts would be significantly influenced by the attached electronegative halogen atoms.[6]

Mass Spectrometry (MS):

Electron Ionization Mass Spectrometry (EI-MS) would likely lead to significant fragmentation of the molecule. The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight, along with characteristic isotopic patterns due to the presence of three chlorine atoms. Common fragmentation pathways would involve the loss of halogen atoms (Cl, F) and smaller fluorinated or chlorinated carbon fragments. For example, the mass spectrum of 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluorobutane shows a clear fragmentation pattern.[7]

Gas Chromatography (GC):

As a volatile halogenated hydrocarbon, Gas Chromatography (GC) is the ideal technique for separation and purity analysis. When coupled with a mass spectrometer (GC-MS), it allows for both quantification and identification of the compound and any impurities. The retention time of the compound would be dependent on the column polarity, temperature program, and carrier gas flow rate. A non-polar or medium-polarity column would be suitable for its analysis.[8]

The Search for Greener Alternatives

The drive to replace halogenated hydrocarbons stems from their adverse environmental impact.[1] The primary alternatives emerging are from the families of hydrofluorocarbons (HFCs), hydrofluoroolefins (HFOs), hydrochlorofluoroolefins (HCFOs), and other non-halogenated solvents. These alternatives are often sought for applications in precision cleaning, as refrigerants, and as solvents.[2][9]

Comparative Analysis of Alternatives

The following table provides a comparative overview of this compound and some of its potential alternatives. Due to the limited publicly available data for the target compound, some of its properties are inferred from structurally similar molecules.

PropertyThis compound (Predicted/Inferred)HFC-4310meetrans-1,2-DichloroethyleneHydrofluoroolefins (HFOs) (General)
Chemical Formula C₄Cl₃F₇C₅H₂F₁₀C₂H₂Cl₂Unsaturated HFCs
Molecular Weight ( g/mol ) 287.391[3]252.05[10]96.94[11]Varies
Boiling Point (°C) ~100-120 (estimated)55[12][13]48[14]Generally low
Vapor Pressure Lower (due to higher MW)225.72 mm Hg at 25 °C[13]395 mm Hg at 30 °C[14]High
Ozone Depletion Potential (ODP) Moderate to High0[13]0[15]0[16]
Global Warming Potential (GWP) HighLow (<10)[9]Low[15]Very Low[1][2]
Key Features High density, non-flammableGood solvency, fast-drying[9]Effective solvent, flammable[17][18]PFAS-free, non-flammable options available[1]
Primary Applications Specialty solventPrecision cleaning, rinsing agent[9][13]Solvent, chemical intermediate[17]Refrigerants, cleaning solvents[2][16][19]

Experimental Protocols: A Guideline for Analysis

To ensure accurate and reproducible data for the comparison of these compounds, standardized analytical methods are essential. The following section outlines a general protocol for the analysis of volatile halogenated hydrocarbons using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).

Headspace GC-MS Protocol for Halogenated Hydrocarbons

This protocol is designed for the qualitative and quantitative analysis of volatile halogenated compounds in a liquid or solid matrix.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the sample into a 20 mL headspace vial.

  • If the sample is a solid, add a suitable solvent (e.g., methanol, dichloromethane) to dissolve or extract the analytes. The solvent must be of high purity and not interfere with the analytes of interest.[20]

  • For liquid samples, direct injection into the headspace vial may be possible.

  • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

2. Headspace Incubation and Injection:

  • Place the vial in the headspace autosampler.

  • Equilibrate the sample at a specific temperature (e.g., 90°C) for a set time (e.g., 45 minutes) with agitation to allow the volatile compounds to partition into the headspace.[21]

  • A defined volume of the headspace gas (e.g., 1 mL) is then automatically injected into the GC inlet.

3. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless inlet, operated in split mode (e.g., split ratio 10:1) at a temperature of 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is suitable for separating a wide range of volatile organic compounds.[8]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

4. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[21]

5. Data Analysis:

  • Identify compounds by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.

  • For quantitative analysis, create a calibration curve using standards of known concentrations.

This generalized protocol provides a robust starting point for the analysis of this compound and its alternatives. Method optimization, particularly the temperature program and column selection, may be necessary to achieve the desired separation for specific sample matrices.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps in the experimental workflow and the logical relationship between the compound and its alternatives.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_hs Headspace Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Weighing Solvent Solvent Addition (if solid) Sample->Solvent Seal Vial Sealing Solvent->Seal Incubate Incubation & Agitation Seal->Incubate Inject Headspace Injection Incubate->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Compound Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: A flowchart of the Headspace GC-MS experimental workflow.

AlternativesComparison cluster_alternatives Safer Alternatives Target This compound HFC Hydrofluorocarbons (HFCs) e.g., HFC-4310mee Target->HFC Lower GWP HFO Hydrofluoroolefins (HFOs) Target->HFO Very Low GWP, PFAS-free HCFO Hydrochlorofluoroolefins (HCFOs) Target->HCFO Low GWP, Higher Boiling Point Other Other Solvents e.g., trans-1,2-Dichloroethylene Target->Other Different Chemistry, Flammable

Caption: Logical relationship between the target compound and its alternatives.

Conclusion

While this compound may have specific industrial uses, the lack of readily available, comprehensive analytical data necessitates a cautious approach to its application and quality control. The broader trend towards environmentally benign chemicals has led to the development of viable alternatives such as HFCs, HFOs, and HCFOs, which offer comparable or superior performance in many applications with significantly lower environmental impact. This guide serves as a foundational resource for researchers and professionals, providing a framework for the analytical comparison of these compounds and highlighting the importance of thorough characterization in the selection of specialty chemicals. As regulations continue to evolve, a deep understanding of the analytical profiles of both legacy and emerging compounds will be indispensable.

References

  • BestSolv® HFO / HCFO Solvents for Precision Cleaning. (n.d.). Retrieved from [Link]

  • Fact sheet: 1,2-dichloroethene (trans). (n.d.). Golder. Retrieved from [Link]

  • trans-1,2 Dichloroethylene (t-DCE). (n.d.). Diversified CPC International. Retrieved from [Link]

  • Trans-1,2-Dichloroethylene. (n.d.). PubChem. Retrieved from [Link]

  • Technical Factsheet on: 1,2-DICHLOROETHYLENE. (n.d.). EPA. Retrieved from [Link]

  • Kirij, N. V., Filatov, A. A., Yagupolskii, Y. L., Peng, S., & Sprague, L. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 20, 452–459. [Link]

  • Opteon™ SF05. (n.d.). Chemours. Retrieved from [Link]

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  • Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. (2014).
  • HFC-4310mee (en). (n.d.). Probas2. Retrieved from [Link]

  • End-of-life treatment of Hydrofluoroolefins (HFOs). (2024, June 3). Nordic Council of Ministers. Retrieved from [Link]

  • 1,2 trans-dichloroethylene. (n.d.). Enviro Tech International. Retrieved from [Link]

  • Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. (2022, November 9). Agilent. Retrieved from [Link]

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  • HFOs come on the scene in refrigeration and air conditioning systems. (2013, January 2). Climalife. Retrieved from [Link]

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  • Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-. (n.d.). US EPA. Retrieved from [Link]

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  • Analysis of halogenated hydrocarbons in air. (2011). Agilent. Retrieved from [Link]

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  • Synthesis and tritium-induced F NMR shifts of 1,1,1,4,4,4-hexafluoro-2,3 ditritio-2-butene. (n.d.). ResearchGate. Retrieved from [Link]

  • (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • 13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry. Retrieved from [Link]

  • (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (2024, February 27). Beilstein Journal of Organic Chemistry, 20, 452-459. [Link]

  • The carbon-13 NMR for 1,1,1-trichloroethane. (2018, December 15). Chemistry Stack Exchange. Retrieved from [Link]

Sources

Mechanistic studies comparing halogenated alkanes in SNV reactions

Comparative Mechanistic Guide: Halogenated Alkanes in Nucleophilic Substitution ( ) Reactions


Executive Summary

In drug development and fine chemical synthesis, the choice of halogenated alkane (


Key Insight: While "SNV" is often colloquially used in high-throughput screening to denote Substitution Nucleophilic Variants, the fundamental chemistry relies on the competition between


 (stepwise, ionization-controlled)

(concerted, steric-controlled)
  • Iodoalkanes (

    
    ):  Highest reactivity due to weak C-I bond; ideal for difficult substitutions but prone to storage degradation.
    
  • Bromoalkanes (

    
    ):  The industry standard balance of stability and reactivity.
    
  • Chloroalkanes (

    
    ):  Cost-effective but kinetically sluggish; often requires activation (catalysis or heat).
    
  • Fluoroalkanes (

    
    ):  Generally inert in standard 
    
    
    conditions due to the high strength of the C-F bond; used primarily as metabolic blockers rather than electrophiles.

Mechanistic Framework & Decision Logic

The reaction pathway is not random; it is a deterministic outcome of substrate structure, nucleophile strength, and solvent polarity.

Pathway Selection Diagram

The following logic gate illustrates how experimental conditions force the transition between


SN_Pathway_LogicStartHalogenated Alkane Substrate (R-X)StructureAnalyze Carbon StructureStart->StructureMethyl_PrimaryMethyl / Primary (1°)Structure->Methyl_PrimaryTertiaryTertiary (3°)Structure->TertiarySecondarySecondary (2°)Structure->SecondarySN2SN2 Mechanism(Concerted, Inversion)Methyl_Primary->SN2Sterically AccessibleSN1SN1 Mechanism(Stepwise, Racemization)Tertiary->SN1Stable CarbocationNu_CheckNucleophile Strength?Secondary->Nu_CheckSolvent_CheckSolvent Type?Nu_Check->Solvent_CheckWeak Nu: (e.g., H2O, ROH)Nu_Check->SN2Strong Nu: (e.g., RS-, I-, CN-)Solvent_Check->SN2Polar Aprotic (Naked Nu:)Solvent_Check->SN1Polar Protic (Stabilizes X-)

Caption: Decision matrix for predicting


Comparative Analysis: The "Halogen Effect"

The rate-determining step in both mechanisms involves the breaking of the Carbon-Halogen bond.[1][2][3] Consequently, the Leaving Group Ability is the single most critical variable.

Bond Energy vs. Reactivity

The reactivity correlates inversely with Bond Dissociation Energy (BDE). As the halogen size increases, orbital overlap with carbon (

Halogen (X)BondBond Length (pm)BDE (kJ/mol)Relative Reactivity (

)
Leaving Group Quality
Fluorine C-F139~485<

Poor (Rarely reacts)
Chlorine C-Cl178~3271.0 (Reference)Moderate
Bromine C-Br193~285~50 - 200Good
Iodine C-I214~234~100 - 30,000Excellent

Note: Relative reactivity (


Mechanistic Nuances
  • 
     (Bimolecular):  The transition state involves a pentacoordinate carbon. Large halogens (Iodine) stabilize this transition state through polarizability (softness), lowering the activation energy (
    
    
    ).
  • 
     (Unimolecular):  The rate depends on the formation of the carbocation (
    
    
    ) and the halide anion (
    
    
    ). Since
    
    
    is the most stable anion (conjugate base of the strongest acid, HI), it dissociates most readily.

Experimental Protocol: Kinetic Determination via Conductometry

To objectively compare halogenated alkanes, one must measure the rate constant (


)

Conductometry


Protocol Design (Self-Validating)

Objective: Determine first-order rate constants (

Reagents:

  • Substrate: t-Butyl chloride (

    
    ), t-Butyl bromide (
    
    
    ).
  • Solvent: 50:50 (v/v) Ethanol:Water (Polar protic to encourage ionization).

  • Equipment: Conductometer with dip probe, temperature-controlled water bath (

    
    ).
    

Step-by-Step Workflow:

  • Baseline Calibration: Equilibrate 50 mL of solvent in the water bath. Insert probe and record baseline conductivity (

    
    ).
    
  • Initiation: Inject

    
     of substrate (
    
    
    or
    
    
    ) into the solvent under vigorous stirring. Start timer (
    
    
    ).[4]
  • Data Acquisition: Record conductivity (

    
    ) every 15 seconds for 
    
    
    (fast) or every 60 seconds for
    
    
    (slow).
  • Infinity Point: Allow reaction to proceed for

    
     half-lives or heat gently to drive to completion to obtain 
    
    
    .
  • Calculation: The reaction follows first-order kinetics:

    
    
    Plot 
    
    
    vs. Time (
    
    
    ).[4] The slope is
    
    
    .
Experimental Workflow Diagram

Kinetic_ProtocolPrep1. Solvent Equilibration(25°C Water Bath)Inject2. Substrate Injection(t=0)Prep->InjectMeasure3. Monitor Conductivity(Formation of H+ and X-)Inject->MeasureHydrolysis BeginsPlot4. Data ProcessingPlot ln(G_inf - G_t)Measure->PlotLinear RegressionResult5. Calculate Rate Constant (k)Plot->Result

Caption: Conductometric workflow for determining solvolysis kinetics of halogenated alkanes.

Supporting Data & Interpretation

The following data represents typical rate constants obtained using the protocol above in 50% aqueous ethanol at

Table 2: Kinetic Comparison of Tertiary Halides ( )
SubstrateLeaving GroupRate Constant

(

)
Relative RateHalf-life (

)
t-Butyl Fluoride

Negligible~0N/A
t-Butyl Chloride


1~77 min
t-Butyl Bromide


40~2 min
t-Butyl Iodide


93~50 sec
Interpretation for Drug Development[5]
  • Process Safety: The reaction of t-Butyl Iodide is extremely fast. In a large-scale reactor, this rapid exotherm could lead to a runaway reaction.

  • Process Control: t-Butyl Chloride is slow, potentially acting as a bottleneck in synthesis, requiring higher temperatures which may degrade sensitive APIs.

  • Optimal Choice: t-Butyl Bromide often offers the "Goldilocks" zone—fast enough for throughput, but controllable.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Winstein, S., & Grunwald, E. (1948). The Role of Neighboring Groups in Replacement Reactions. Journal of the American Chemical Society. Link

  • Bentley, T. W., & Llewellyn, G. (1990). Yx Scales of Solvent Ionizing Power. Progress in Physical Organic Chemistry. (Source for solvent effects on halide solvolysis).[4][5][6][7]

  • Master Organic Chemistry. (2025). Comparing the SN1 and SN2 Reactions. Link

  • Clark, J. (2020). Rates of Reaction of Halogenoalkanes. ChemGuide. Link

Comparative Guide: Isomeric Ratio Analysis of 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane Synthesis Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane (TCHFB) is a critical halogenated intermediate, often appearing in the synthesis pathways of hydrofluoroolefins (HFOs) used in next-generation refrigerants and foam-blowing agents (e.g., the HFO-1336mzz series).[1]

In industrial and research synthesis—typically involving the chlorination of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene or radical chlorination of hexafluorobutane—the control of isomeric ratios is paramount.[1] While TCHFB contains a single chiral center (C3), resulting in a racemic mixture (R/S) under standard conditions, the primary analytical challenge lies in distinguishing the target regioisomer (2,2,3-trichloro) from competitive structural isomers such as 1,2,3-trichloro or 2,3,3-trichloro derivatives formed via radical rearrangement or non-selective addition.[1]

This guide compares the two dominant analytical methodologies:


F NMR Spectroscopy  and GC-MS , providing a validated workflow for quantifying isomeric purity.[1]

Analytical Methodologies: A Comparative Analysis

Method A: F NMR Spectroscopy (The Structural Gold Standard)

Nuclear Magnetic Resonance (NMR) utilizing the Fluorine-19 nucleus is the most robust method for quantifying isomeric ratios in polyfluorinated butanes.[1] Unlike GC, which relies on volatility differences,


F NMR relies on the electronic environment of the trifluoromethyl (

) groups, which is highly sensitive to the positioning of chlorine atoms on the carbon backbone.[1]
Why it works (Causality):

In 2,2,3-TCHFB, the two


 groups are chemically non-equivalent due to the asymmetry of the central backbone (

).[1]
  • 
     (A):  Adjacent to a gem-dichloro carbon (
    
    
    
    ).[1]
  • 
     (B):  Adjacent to a chloromethylene carbon (
    
    
    
    ).[1]
  • Regioisomers: Isomers like 1,2,3-trichloro will exhibit drastically different chemical shifts and coupling constants (

    
     or 
    
    
    
    ), allowing for integration-based quantification without the need for physical separation.[1]
Experimental Protocol (Self-Validating):
  • Sample Prep: Dissolve 20–30 mg of crude product in 0.6 mL of deuterated chloroform (

    
    ).
    
  • Internal Standard: Add 10

    
    L of 
    
    
    
    -trifluorotoluene (TFT) as a quantitative integration standard (
    
    
    ppm).
  • Acquisition:

    • Frequency:

      
       MHz (for 
      
      
      
      F).[1]
    • Relaxation Delay (

      
      ): Set to 
      
      
      
      seconds. Reasoning:
      
      
      groups on quaternary carbons often have long
      
      
      relaxation times.[1] Short delays lead to under-integration.[1]
    • Scans: 64–128 scans for sufficient signal-to-noise ratio.

  • Validation: Verify the integral of the TFT standard (set to 3.00). The sum of the integrals for the product's

    
     signals should match the molar stoichiometry relative to the standard.
    
Method B: GC-MS (Gas Chromatography - Mass Spectrometry)

GC-MS is essential for identifying trace impurities and validating the molecular mass of the isomers, though it can struggle to baseline-separate regioisomers with similar boiling points.[1]

Why it works:

Electron Ionization (EI) fragmentation patterns differ slightly between regioisomers.[1] For instance, the loss of a


 fragment vs. a 

fragment can distinguish structural isomers.[1]
Experimental Protocol:
  • Column: fused silica capillary column (e.g., RTX-200 or DB-5MS), 30 m

    
     0.25 mm ID.[1] Note: Trifluoropropylmethyl polysiloxane phases (RTX-200) often provide better separation for fluorinated isomers than standard non-polar columns.[1]
    
  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program:

    • Initial: 40°C (hold 2 min).

    • Ramp: 10°C/min to 200°C.[1]

    • Hold: 5 min.

  • MS Parameters: Scan range 35–400 amu; Source temp 230°C.

Data Presentation & Comparison

The following table summarizes the performance characteristics of both methods for TCHFB analysis.

Feature

F NMR Spectroscopy
GC-MS (EI Mode)
Primary Utility Quantitative Ratio of RegioisomersTrace Impurity Profiling (<0.1%)
Specificity High (Chemical Shift is diagnostic)Medium (Relies on retention time)
Sample Prep Minimal (Dissolution)Moderate (Dilution, filtration)
Limit of Detection ~0.5 - 1.0%< 0.01% (ppm level)
Isomer Resolution Excellent (Distinct singlets/doublets)Variable (Co-elution is common)
Chiral Analysis Requires Chiral Shift Reagent (e.g., Eu(hfc)3)Requires Chiral Column (e.g.,

-DEX)

Validated Analytical Workflow (Process Diagram)

The following diagram illustrates the decision logic for analyzing the synthesis product. It integrates both methods to ensure high-confidence data.[1]

TCHFB_Analysis_Workflow Start Crude Synthesis Product (TCHFB) Aliquot Split Sample Start->Aliquot NMR_Prep Dissolve in CDCl3 + Internal Std (TFT) Aliquot->NMR_Prep GC_Prep Dilute in DCM/MeOH (1 mg/mL) Aliquot->GC_Prep NMR_Run Run 19F NMR (d1 > 10s) NMR_Prep->NMR_Run NMR_Data Analyze Chemical Shifts Integrate CF3 Signals NMR_Run->NMR_Data Compare Data Correlation NMR_Data->Compare GC_Run Run GC-MS (Fluorospecific Column) GC_Prep->GC_Run GC_Data Analyze Retention Time & Fragmentation Pattern GC_Run->GC_Data GC_Data->Compare Result_Pass PASS: Confirmed 2,2,3-Isomer Purity > 98% Compare->Result_Pass Integrals Match Single Peak Result_Fail FAIL: Regioisomer Mixture Detected (Requires Distillation) Compare->Result_Fail Multi-peak NMR or GC Split

Caption: Integrated analytical workflow for validating this compound purity.

Mechanistic Insights & Troubleshooting

Distinguishing the 2,2,3-Isomer

In the


F NMR spectrum, the target molecule (

) presents a specific signature:
  • Signal A (

    
    ):  Typically appears as a singlet or a doublet with small coupling constants, shifted downfield due to the deshielding effect of two chlorine atoms.[1]
    
  • Signal B (

    
    ):  Appears as a doublet (
    
    
    
    Hz) due to coupling with the vicinal proton.[1]
  • Common Impurity (2,3,3-trichloro): If the synthesis involves adding

    
     to a precursor like 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene, the 2,2,3 and 2,3,3 isomers are chemically identical due to the symmetry of the butane backbone unless the ends are differentiated.[1] However, 1,2,3-trichloro  isomers (formed via radical migration) will break this symmetry, resulting in complex multiplets.[1]
    
Handling Stereoisomers

While TCHFB has one chiral center, it is typically produced as a racemate.[1] If your application requires Enantiomeric Excess (ee) determination (e.g., for pharmaceutical intermediates):

  • Standard GC/NMR will fail to distinguish R from S enantiomers.

  • Required Modification: Use a Chiral GC column (e.g.,

    
    -cyclodextrin based) or add a chiral shift reagent (e.g., Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate]) to the NMR tube to split the enantiomeric signals.
    

References

  • Beilstein Journal of Organic Chemistry. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade.[1] Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.).[1] Butane, 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluoro- (Data and Spectra). Retrieved from [Link][1]

  • Agilent Technologies. (2017).[1] Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. Retrieved from [Link]

Sources

Safety Operating Guide

2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the operational safety and disposal protocols for 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane (CAS 378-84-7). This document is structured for researchers and safety officers requiring immediate, actionable data for regulatory compliance and risk mitigation.

Substance Identification & Hazard Characterization

Before initiating any disposal procedure, verify the chemical identity to ensure compatibility with waste streams.

Parameter Technical Specification
Chemical Name This compound
CAS Registry Number 378-84-7
Molecular Formula C₄HCl₃F₆
Molecular Structure CF₃-CCl₂-CHCl-CF₃
Physical State Liquid (Standard ambient temperature/pressure)
Hazard Classification Irritant (Skin/Eye) , Ozone Depleting Substance (Potential)
Reactivity Incompatible with alkali metals (Na, K) and finely divided active metals (Al, Mg, Zn).

Operational Insight: This compound is a hydrochlorofluorocarbon (HCFC) derivative often used as a synthesis intermediate. Unlike simple solvents, its high halogen content (6 Fluorines, 3 Chlorines) requires specific incineration protocols to manage the generation of hydrofluoric acid (HF) and hydrochloric acid (HCl) during thermal decomposition.

Safety & Handling Protocols

Handling this substance for disposal requires a "Zero-Contact" policy due to its potential to penetrate standard nitrile gloves over prolonged exposure and its reactivity with metal surfaces.

Personal Protective Equipment (PPE)
  • Respiratory: Work within a certified fume hood.[1] If outside a hood (e.g., spill cleanup), use a full-face respirator with organic vapor/acid gas cartridges.

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate film (Silver Shield/4H) or Viton® for splash protection. Standard nitrile degrades rapidly upon exposure to halogenated alkanes.

  • Ocular: Chemical splash goggles.[1] Face shield required during pouring or transfer operations.[1]

Engineering Controls
  • Ventilation: All transfers must occur in a chemical fume hood with a face velocity of 80–100 fpm.

  • Vessel Compatibility: Use borosilicate glass or high-density polyethylene (HDPE). Avoid aluminum or zinc containers , as halogenated compounds can react exothermically with these metals, potentially leading to container failure or explosion.

Waste Segregation & Collection Strategy

Proper segregation is the critical control point in the disposal workflow. Mixing this compound with incompatible streams (e.g., acetone, alkali bases) can create immediate physical hazards.[2]

The "Halogenated Only" Rule
  • Designated Stream: Segregate strictly into the Halogenated Solvent Waste stream.

  • Prohibited Mixtures:

    • Do NOT mix with Non-Halogenated Solvents: Mixing with flammables (e.g., Ethanol, Hexane) increases the caloric value but complicates the incineration process due to halogen load.

    • Do NOT mix with Alkalis: Contact with strong bases (NaOH, KOH) can trigger dehydrohalogenation, releasing toxic gases and heat.

    • Do NOT mix with Metals: Keep away from waste streams containing metal powders or hydrides.

Labeling Requirements

Every container must be labeled before the first drop of waste is added.[3]

  • Label Content: "HAZARDOUS WASTE - HALOGENATED SOLVENT"

  • Constituent Listing: Explicitly write "this compound" (do not use abbreviations).

  • Hazard Checkbox: Mark "Toxic" and "Irritant".

Step-by-Step Disposal Procedure

This protocol ensures a self-validating chain of custody from the bench to the waste vendor.

Step 1: Quantity Assessment

  • Estimate the volume.[4][5] If >1 Liter, ensure the receiving waste container has sufficient headspace (10% minimum) to prevent over-pressurization from thermal expansion.

Step 2: Transfer to Waste Container

  • Place the waste container in a secondary containment tray (polypropylene).

  • Using a glass or HDPE funnel, transfer the liquid slowly.

  • Validation Check: Observe for any bubbling, heat generation, or phase separation. If observed, STOP immediately and close the sash. This indicates an incompatible mixture.

Step 3: Decontamination

  • Rinse the empty original vessel with a small volume of acetone (if compatible) or dichloromethane.

  • Add this rinseate to the same halogenated waste container.

  • Deface the label on the original empty bottle and dispose of it as "Empty Chemical Container" (glass trash), provided it is triple-rinsed and dry.

Step 4: Storage & Hand-off

  • Cap the waste container tightly.[3][5]

  • Store in a cool, dry Satellite Accumulation Area (SAA) away from direct sunlight.

  • Request pickup from your institution's EHS or licensed hazardous waste contractor.

Emergency Response: Spill Management

Scenario: A 500 mL bottle shatters on the lab floor.

  • Evacuate & Isolate: Alert personnel. Clear the immediate area (15 ft radius).

  • Ventilate: If safe, open fume hood sashes to max height to increase room air exchange; otherwise, close lab doors to contain vapors.

  • PPE Up: Don Viton gloves, goggles, and respirator.

  • Contain: Dike the spill using inert absorbent pillows or vermiculite .

    • Critical:Do NOT use sawdust or paper towels. These are combustible and can react with the oxidizer potential of some halogenated compounds under fire conditions.

  • Collect: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Debris contaminated with Halogenated Solvents."

  • Clean Surface: Wash the area with a detergent solution (soap/water). Do not use bleach.[3]

Waste Stream Logic Workflow

The following diagram illustrates the decision matrix for disposing of this compound, ensuring no cross-contamination.

DisposalWorkflow Start Start: Waste Generation (this compound) CheckPurity Is the waste pure or a mixture? Start->CheckPurity MixtureCheck Check Mixture Components: Are Oxidizers, Acids, or Metals present? CheckPurity->MixtureCheck Mixture Segregate Segregate into HALOGENATED SOLVENT Stream CheckPurity->Segregate Pure MixtureCheck->Segregate No (Compatible Solvents) SeparateStream DO NOT MIX. Create separate waste stream for Reactive/Incompatible Waste MixtureCheck->SeparateStream Yes (Incompatibles) ContainerSelect Select Container: HDPE or Glass (Amber) NO METAL CANS Segregate->ContainerSelect SeparateStream->ContainerSelect Labeling Label: 'Hazardous Waste' Constituent: 2,2,3-Trichloro-... Hazard: Toxic/Irritant ContainerSelect->Labeling Storage Store in Secondary Containment (Satellite Accumulation Area) Labeling->Storage Disposal Hand-off to EHS/Vendor Method: High-Temp Incineration Storage->Disposal

Caption: Decision logic for segregating and packaging halogenated waste to prevent reactivity hazards.

References

  • National Institute of Standards and Technology (NIST) .[6] Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro- (Analogous Structure Data). NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]

  • Washington State University . Laboratory Safety Manual: Halogenated Solvents Waste Management. Available at: [Link]

  • University of Wollongong . Laboratory Waste Disposal Guidelines: Halogenated Organic Solvents. Available at: [Link]

Sources

Personal protective equipment for handling 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 378-84-7 | Formula: C₄HCl₃F₆ | Class: Hydrochlorofluorocarbon (HCFC) / Haloalkane

Executive Safety Summary

The Invisible Threat: Unlike common solvents that provide strong olfactory warnings, highly fluorinated butanes often possess faint, sweet odors that mask their danger. The primary risks of 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane are respiratory irritation and cardiac sensitization . Inhalation of high concentrations can render the heart hypersensitive to adrenaline, leading to sudden arrhythmia without prior warning signs.

Core Directive: Treat this chemical as a volatile CNS depressant and defatting agent . All handling must occur within a certified chemical fume hood.

Risk Assessment & Hazard Identification

Hazard CategorySpecific RiskMechanism of Action
Inhalation High Risk Vapors are heavier than air (sink to floor). Causes respiratory tract irritation (Risk Phrase R37) and CNS depression (dizziness, drowsiness). Critical: Potential for cardiac sensitization at high exposure.
Skin Contact Moderate Risk Potent defatting agent. Strips natural oils, leading to dermatitis. Can permeate standard nitrile gloves upon prolonged contact.
Eye Contact Moderate Risk Liquid splashes cause immediate pain and irritation (Risk Phrase R36). Vapors can cause lacrimation.
Reactivity Low/Specific Generally stable, but incompatible with alkali metals (Na, K), powdered metals (Al, Mg, Zn), and strong bases. Risk of exothermic reaction or decomposition.

Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Halogenated hydrocarbons can swell and permeate standard disposable nitrile gloves. For this compound, a barrier resistant to chlorinated solvents is required.

Hand Protection Strategy
  • Incidental Contact (Splash Protection):

    • Primary: Disposable Nitrile (Minimum 5 mil thickness).

    • Protocol: Double-gloving is recommended. If splashed, immediately remove the outer glove, wash hands, and replace.

  • Prolonged Contact / Immersion:

    • Required Material: Viton® (Fluoroelastomer) or Silver Shield® (Laminate Film) .

    • Why? Viton provides superior resistance to chlorinated solvents compared to Nitrile or Latex.

    • Avoid: Natural Latex (degrades rapidly).

Respiratory & Eye Protection[1]
  • Engineering Control (Primary): Chemical Fume Hood operating at 80–100 fpm face velocity.

  • Respirator (Secondary - if hood unavailable): Half-face respirator with Organic Vapor (OV) Cartridges (Black band).

  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for liquid transfer due to splash risk.

Operational Handling Workflow

Pre-Operational Checks
  • Ventilation: Verify fume hood flow indicator is green/safe.

  • Quench Check: Ensure no alkali metals (e.g., Sodium dispersion) are present in the workspace.

  • Vessel Inspection: Use borosilicate glass (Pyrex/Duran). Inspect for micro-fractures; halogenated solvents have low surface tension and will leak through microscopic cracks.

Transfer Protocol
  • Technique: Use positive displacement pipettes or glass syringes with PTFE-tipped plungers.

  • Avoid: Plastic syringes with rubber plungers (the solvent may swell the rubber, causing the plunger to seize).

  • Grease: Use fluorinated grease (e.g., Krytox) for ground glass joints. Standard hydrocarbon grease may dissolve.

Visual Workflow: Safe Handling Logic

SafeHandling Start Start: Chemical Retrieval HoodCheck Check Fume Hood (Face Velocity > 80 fpm) Start->HoodCheck PPE Don PPE: Splash Goggles + Double Nitrile (or Viton for immersion) HoodCheck->PPE Transfer Transfer Chemical (Glass/PTFE only) PPE->Transfer SpillCheck Spill Occurred? Transfer->SpillCheck Clean Wipe Drips immediately (Dispose wipe as HazWaste) SpillCheck->Clean No Emerg EXECUTE SPILL PROTOCOL SpillCheck->Emerg Yes Waste Disposal: Halogenated Waste Stream Clean->Waste

Figure 1: Decision logic for safe handling and transfer operations.

Emergency Response Protocols

Spill Management

Evacuation Criteria: If a spill exceeds 50 mL outside a fume hood, evacuate the immediate area to prevent anesthetic effects.

  • Alert: Notify personnel.

  • Ventilate: Open windows if safe; ensure fume hoods are in "Emergency/Purge" mode.

  • Contain:

    • Minor Spill (<50 mL): Absorb with vermiculite or activated carbon mats. Do not use paper towels (rapid evaporation).

    • Major Spill (>50 mL): Evacuate. Call EHS/HazMat.

  • Disposal: Collect absorbent material into a sealed container labeled "Halogenated Debris."

First Aid
  • Inhalation: Move to fresh air immediately. Do not administer adrenaline (epinephrine) unless absolutely necessary (risk of cardiac arrhythmia).

  • Skin: Wash with soap and water for 15 minutes. Discard contaminated leather goods (watch bands, shoes) as they cannot be effectively decontaminated.

  • Eyes: Flush with water for 15 minutes, lifting eyelids.[1] Seek medical attention.

Waste Disposal & Logistics[3]

Classification: Halogenated Solvent Waste .

  • Segregation: NEVER mix with:

    • Non-halogenated solvents (Acetone, Ethanol) - Increases disposal cost.

    • Acid waste.

    • Alkali metals.

  • Container: High-density polyethylene (HDPE) or Glass. Cap tightly to prevent fugitive emissions.

  • Labeling: Must list "this compound" explicitly. Do not just label "Halogenated Waste."

References

  • National Institute of Standards and Technology (NIST). (2023). Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro- (Analogous Structure Data). NIST Chemistry WebBook. [Link]

  • PubChem. (2023). Compound Summary: 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane (Structural Analog).[2] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Sampling Information: Halogenated Hydrocarbons. United States Department of Labor. [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane
Reactant of Route 2
Reactant of Route 2
2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane

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